molecular formula C21H23FN6O6S B611165 TAS4464

TAS4464

Cat. No.: B611165
M. Wt: 506.5 g/mol
InChI Key: TZTRUHFXPVXWRD-QTQZEZTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE), a key regulator of the neddylation pathway . With an IC50 of 0.955 nM, it demonstrates superior potency compared to other known NAE inhibitors and exhibits high selectivity over other E1 enzymes like UAE and SAE . Its mechanism of action involves inhibiting cullin neddylation, which leads to the inactivation of Cullin-RING E3 ubiquitin ligases (CRLs) and the subsequent accumulation of CRL substrate proteins that control cell cycle progression, growth, and survival . In preclinical studies, this compound has shown widespread antiproliferative and pro-apoptotic activity across diverse cancer models. Research highlights its efficacy in models of acute myeloid leukemia (AML), where it activates both intrinsic and extrinsic apoptotic pathways through a novel c-Myc-mediated regulation, leading to NOXA induction and c-FLIP downregulation . It also demonstrates significant antitumor activity in multiple myeloma by inactivating both the canonical and non-canonical NF-κB pathways, and it has shown strong effects in solid tumor xenograft models . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Its CAS Registry Number is 1848959-10-3 (free base) and 1848959-11-4 (hydrochloride salt) . A phase 1 clinical study in patients with advanced solid tumors has been conducted to investigate its safety and tolerability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTRUHFXPVXWRD-QTQZEZTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TAS4464: A Deep Dive into its Mechanism of Action in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanism of action of TAS4464, a novel and potent inhibitor of the NEDD8-activating enzyme (NAE), with a specific focus on its implications for hematologic malignancies.

Introduction: A Novel Approach to Cancer Therapy

This compound is a first-in-class, highly selective, and potent small molecule inhibitor of the NEDD8-activating enzyme E1 (NAE).[1] The NAE-mediated neddylation pathway is a critical cellular process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3] These CRLs play a pivotal role in protein homeostasis by targeting a wide array of substrate proteins for proteasomal degradation.[2] Dysregulation of the neddylation pathway and hyperactivation of CRLs are frequently observed in various cancers, including hematologic malignancies, making NAE an attractive therapeutic target.[3][4] this compound has demonstrated significant preclinical antitumor activity in a broad range of cancer models, with particularly high sensitivity observed in hematologic malignancy cell lines.[5][6] This guide will delve into the intricate molecular mechanisms by which this compound exerts its therapeutic effects.

Core Mechanism of Action: Inhibition of the Neddylation Pathway

The primary mechanism of action of this compound is the specific and potent inhibition of NAE.[7] NAE is the initiating enzyme in the neddylation cascade, a three-step enzymatic process analogous to ubiquitination. This cascade involves the sequential action of an E1 activating enzyme (NAE), an E2 conjugating enzyme, and an E3 ligase to attach the ubiquitin-like protein NEDD8 to specific lysine residues on target proteins.

This compound acts as a mechanism-based inhibitor, forming a covalent adduct with NEDD8 within the NAE active site.[5][8] This irreversible binding effectively blocks the transfer of NEDD8 to the E2 conjugating enzyme, thereby halting the entire neddylation cascade.[5] The high selectivity of this compound for NAE over other E1 enzymes, such as the ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE), ensures a targeted therapeutic effect with potentially fewer off-target toxicities.[5][8]

G cluster_0 Neddylation Pathway NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE ATP E2 E2 NAE->E2 NEDD8 This compound This compound This compound->NAE Inhibition E3 E3 (CRL) E2->E3 NEDD8 Substrate Substrate Protein E3->Substrate Neddylation Degradation Proteasomal Degradation Substrate->Degradation Ubiquitination

Figure 1: this compound inhibits the neddylation pathway.

Downstream Consequences of NAE Inhibition

The inhibition of NAE by this compound triggers a cascade of downstream events, primarily centered around the inactivation of Cullin-RING Ligases (CRLs).

Inactivation of Cullin-RING Ligases (CRLs)

CRLs are the primary substrates of the neddylation pathway. The covalent attachment of NEDD8 to the cullin subunit is essential for the conformational activation of the CRL complex.[2] By blocking neddylation, this compound prevents the activation of CRLs, rendering them incapable of recruiting and ubiquitinating their substrate proteins.[4]

Accumulation of CRL Substrates and Induction of Cell Cycle Arrest and Apoptosis

The inactivation of CRLs leads to the accumulation of their substrate proteins, many of which are key regulators of cell cycle progression, DNA replication, and apoptosis.[2][4] Preclinical studies have consistently shown that treatment with this compound results in the accumulation of several critical CRL substrates, including:

  • CDT1: A DNA replication licensing factor. Its accumulation leads to DNA re-replication stress and cell cycle arrest.[2][9]

  • p27 and p21: Cyclin-dependent kinase inhibitors. Their accumulation causes cell cycle arrest at the G1/S and G2/M checkpoints.[2][4]

  • Phosphorylated IκBα: An inhibitor of the NF-κB transcription factor. Its stabilization prevents the activation of pro-survival NF-κB signaling pathways.[2][4]

The accumulation of these and other CRL substrates disrupts normal cellular processes, ultimately leading to cell cycle arrest, senescence, and apoptosis in cancer cells.[2]

G cluster_1 Downstream Effects of this compound This compound This compound NAE NAE This compound->NAE Inhibition CRL Cullin-RING Ligase (CRL) NAE->CRL Neddylation Substrates Accumulation of CRL Substrates (p27, CDT1, p-IκBα) CRL->Substrates Degradation CellCycle Cell Cycle Arrest Substrates->CellCycle Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Downstream consequences of NAE inhibition by this compound.

Specific Mechanisms in Hematologic Malignancies

This compound has demonstrated pronounced activity against a wide range of hematologic malignancies.[2][6] The underlying mechanisms are rooted in the general principles of NAE inhibition but also involve pathways of particular importance to these cancers.

Multiple Myeloma: Targeting the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in multiple myeloma (MM) cells and is a key driver of their proliferation and survival.[4] this compound has been shown to effectively inhibit both the canonical and non-canonical NF-κB pathways in MM cells.[4] This is achieved through the stabilization of phosphorylated IκBα, the primary inhibitor of the canonical NF-κB pathway.[4] The accumulation of p-IκBα sequesters the p65/p50 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[4] Similarly, this compound leads to the accumulation of p100, an inhibitor of the non-canonical NF-κB pathway, thereby blocking the activity of the RelB/p52 dimer.[4]

G cluster_2 This compound in Multiple Myeloma This compound This compound NAE NAE This compound->NAE Inhibition CRL1 CRL1 (β-TrCP) NAE->CRL1 Neddylation pIkBa p-IκBα CRL1->pIkBa Degradation NFkB NF-κB (p65/p50) pIkBa->NFkB Nucleus Nucleus NFkB->Nucleus Survival Cell Survival Genes Nucleus->Survival

Figure 3: this compound inhibits the NF-κB pathway in multiple myeloma.
Acute Myeloid Leukemia (AML): Induction of Apoptosis through c-Myc-Mediated Regulation

In acute myeloid leukemia (AML), this compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[10] This is, in part, mediated by the regulation of the proto-oncogene c-Myc.[10] this compound treatment leads to an increase in the pro-apoptotic protein NOXA and a decrease in the anti-apoptotic protein c-FLIP, both of which are transcriptionally regulated by c-Myc.[10] The upregulation of NOXA and downregulation of c-FLIP sensitize AML cells to apoptosis.[10]

G cluster_3 This compound in Acute Myeloid Leukemia This compound This compound NAE NAE This compound->NAE Inhibition cMyc c-Myc NAE->cMyc Regulation? NOXA NOXA (Pro-apoptotic) cMyc->NOXA Upregulation cFLIP c-FLIP (Anti-apoptotic) cMyc->cFLIP Downregulation Intrinsic Intrinsic Apoptosis NOXA->Intrinsic Extrinsic Extrinsic Apoptosis cFLIP->Extrinsic

Figure 4: this compound induces apoptosis in AML via c-Myc regulation.

Quantitative Data Summary

In Vitro Cytotoxicity of this compound in Hematologic Malignancy Cell Lines

This compound exhibits potent antiproliferative activity across a wide range of hematologic malignancy cell lines.[2][4]

Cell LineHematologic MalignancyIC50 (nmol/L)
MM.1SMultiple Myeloma3.62
OPM-2Multiple Myeloma149
CCRF-CEMAcute Lymphoblastic Leukemia~10-50
THP-1Acute Myeloid Leukemia~10-50
GRANTA-519Mantle Cell Lymphoma~10-50

Note: IC50 values are approximate and compiled from various preclinical studies.[2][4] For precise values, refer to the original publications.

In Vivo Antitumor Efficacy of this compound

This compound has demonstrated significant in vivo antitumor activity in various xenograft models of hematologic malignancies.[2][4]

Xenograft ModelHematologic MalignancyDosing ScheduleOutcome
CCRF-CEMAcute Lymphoblastic Leukemia100 mg/kg, weekly IVComplete tumor regression
MM.1SMultiple MyelomaNot specifiedStrong antitumor effects
TMD8-LucDiffuse Large B-cell LymphomaNot specifiedProlonged survival and reduced tumor growth

Note: This is a summary of reported outcomes. For detailed experimental conditions and results, please consult the primary literature.[2][4]

Detailed Experimental Protocols

NAE Enzyme Inhibition Assay

The inhibitory activity of this compound against NAE can be determined using an E1-E2 transition assay.[2] This assay measures the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme. Briefly, recombinant NAE is incubated with NEDD8 and ATP to form the NAE-NEDD8 intermediate. Subsequently, the E2 enzyme and varying concentrations of this compound are added. The reaction is then analyzed by SDS-PAGE and western blotting using an anti-NEDD8 antibody to detect the amount of NEDD8 transferred to the E2 enzyme. The IC50 value is calculated from the dose-response curve.

Cell Viability/Cytotoxicity Assay

The antiproliferative effect of this compound on hematologic malignancy cell lines is typically assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega).[5] Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[4] The CellTiter-Glo reagent is then added, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. The IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration.

Western Blot Analysis for Protein Expression

To evaluate the effect of this compound on the neddylation pathway and the expression of CRL substrate proteins, western blot analysis is performed.[4][5] Hematologic malignancy cells are treated with this compound for various time points. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies specific for neddylated cullins, total cullins, CDT1, p27, p-IκBα, and other proteins of interest. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Studies

The antitumor efficacy of this compound in vivo is evaluated using human tumor xenograft models in immunocompromised mice (e.g., NOD-SCID mice).[7] Hematologic malignancy cell lines are implanted subcutaneously or intravenously into the mice. Once tumors are established, mice are treated with this compound or vehicle control via intravenous administration at specified doses and schedules.[7] Tumor volume is measured regularly, and at the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for target engagement). Animal body weight is also monitored as an indicator of toxicity.[7]

Conclusion

This compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme, representing a promising therapeutic strategy for hematologic malignancies. Its mechanism of action is well-defined, involving the inhibition of the neddylation pathway, subsequent inactivation of Cullin-RING ligases, and the accumulation of tumor-suppressive CRL substrates. In specific hematologic malignancies like multiple myeloma and acute myeloid leukemia, this compound targets key survival pathways such as NF-κB and induces apoptosis. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for the continued clinical development of this compound for the treatment of patients with hematologic cancers.

References

Investigating the Downstream Effects of TAS4464 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream effects of TAS4464, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). By elucidating its mechanism of action and impact on critical cellular pathways, this document serves as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a novel small molecule inhibitor that targets the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3][4][5][6] The neddylation pathway is a post-translational modification process, analogous to ubiquitination, that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][7] Dysregulation of this pathway has been implicated in the pathogenesis of numerous cancers, making NAE an attractive therapeutic target.[1][8] this compound has demonstrated significant antitumor activity in a wide range of preclinical cancer models, including both hematologic malignancies and solid tumors.[1][3][4][5]

Mechanism of Action: Inhibition of the Neddylation Pathway

This compound exerts its therapeutic effects by selectively inhibiting NAE, the E1-activating enzyme that initiates the NEDD8 conjugation cascade.[2][3][4][5][6] This inhibition prevents the transfer of NEDD8 to its cognate E2 conjugating enzymes, thereby blocking the neddylation of target proteins. The most well-characterized substrates of the neddylation pathway are the cullin proteins, which are essential scaffolding components of cullin-RING E3 ubiquitin ligases (CRLs).[1][7]

By preventing cullin neddylation, this compound effectively inactivates CRLs.[1][7][9][10] This leads to the stabilization and accumulation of a multitude of CRL substrate proteins that are normally targeted for proteasomal degradation.[1][2][3][4][5][6] The accumulation of these substrates disrupts various oncogenic signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1][7]

Neddylation_Pathway_Inhibition cluster_0 Neddylation Cascade cluster_1 This compound Intervention NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE ATP E2 E2 NAE->E2 NEDD8 Cullin Cullin E2->Cullin NEDD8 CRL_inactive Inactive CRL Cullin->CRL_inactive CRL_active Active CRL CRL_inactive->CRL_active Neddylation Substrate CRL Substrates (e.g., p-IκBα, p27, CDT1) CRL_active->Substrate Ubiquitination Degradation Proteasomal Degradation Substrate->Degradation Accumulation Substrate Accumulation Substrate->Accumulation This compound This compound This compound->NAE Inhibition Apoptosis Apoptosis Accumulation->Apoptosis NFkB_Inhibition NF-κB Inhibition Accumulation->NFkB_Inhibition

Mechanism of this compound-mediated NAE inhibition and its downstream consequences.

Key Downstream Signaling Pathways Affected by this compound

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound treatment leads to the accumulation of phosphorylated IκBα (p-IκBα), a key negative regulator of the canonical NF-κB pathway.[1][2][3][4][5][6] The accumulation of p-IκBα prevents the nuclear translocation of the NF-κB transcription factor, thereby inhibiting the expression of its target genes.[10] Additionally, this compound has been shown to induce the accumulation of phospho-p100, a regulator of the non-canonical NF-κB pathway.[10]

NFkB_Pathway_Inhibition cluster_downstream Downstream Effects This compound This compound NAE NAE This compound->NAE Inhibition CRL CRL NAE->CRL Activation pIkBa p-IκBα CRL->pIkBa Degradation NFkB_complex NF-κB/IκBα Complex pIkBa->NFkB_complex Sequesters NF-κB pIkBa_accumulation p-IκBα Accumulation pIkBa->pIkBa_accumulation NFkB NF-κB NFkB_complex->NFkB IκBα Degradation NFkB_inhibition NF-κB Inhibition NFkB_complex->NFkB_inhibition Prevents NF-κB release Nucleus Nucleus NFkB->Nucleus Translocation Target_Genes NF-κB Target Genes (e.g., anti-apoptotic, proliferative) Nucleus->Target_Genes Transcription pIkBa_accumulation->NFkB_complex Stabilization

Inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis

This compound has been shown to induce apoptosis in a variety of cancer cell lines.[1][9] This pro-apoptotic effect is mediated through both the intrinsic and extrinsic apoptotic pathways. The accumulation of the CRL substrate c-Myc plays a pivotal role in this process.[9] Increased c-Myc levels lead to the transcriptional upregulation of the pro-apoptotic protein NOXA and the downregulation of the anti-apoptotic protein c-FLIP.[9] The induction of NOXA activates the intrinsic apoptotic pathway through caspase-9, while the suppression of c-FLIP sensitizes cells to the extrinsic pathway, leading to the activation of caspase-8.[9] The convergence of these two pathways results in the activation of effector caspases, such as caspase-3 and caspase-7, and the subsequent execution of apoptosis.[1]

Apoptosis_Induction This compound This compound NAE NAE This compound->NAE Inhibition CRL CRL NAE->CRL Activation cMyc c-Myc CRL->cMyc Degradation NOXA NOXA cMyc->NOXA Upregulation cFLIP c-FLIP cMyc->cFLIP Downregulation Caspase9 Caspase-9 NOXA->Caspase9 Activation Caspase8 Caspase-8 cFLIP->Caspase8 Inhibition Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Caspase8->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

References

TAS4464: An In-Depth Technical Guide to its Apoptosis-Inducing Pathways in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme in the neddylation pathway, a crucial post-translational modification process that regulates the activity of cullin-RING ubiquitin ligases (CRLs).[1][4] By inhibiting NAE, this compound disrupts the CRL-mediated ubiquitination and subsequent degradation of a multitude of substrate proteins involved in cell cycle control, DNA replication, and stress responses. This disruption ultimately leads to the induction of apoptosis in a wide range of cancer cells, including those derived from solid tumors.[1][3][5] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and key methodologies related to this compound-induced apoptosis in solid tumors.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of NAE, which sets off a cascade of events culminating in apoptotic cell death.[1][2] The central signaling pathway is detailed below.

This compound Signaling Pathway to Apoptosis

TAS4464_Apoptosis_Pathway This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits Neddylation Neddylation of Cullins NAE->Neddylation Activates CRL_inactive Inactive CRLs CRL_active Active Cullin-Ring Ligases (CRLs) Neddylation->CRL_active Degradation Proteasomal Degradation CRL_active->Degradation Mediates Substrates CRL Substrates (e.g., p27, CDT1, p-IκBα, c-Myc) CRL_inactive->Substrates Accumulation of Substrates->Degradation p27 p27 CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest CDT1 CDT1 DNA_re_replication DNA Re-replication Stress CDT1->DNA_re_replication pIkappaB p-IκBα NFkB_inhibition NF-κB Inhibition pIkappaB->NFkB_inhibition cMyc c-Myc NOXA NOXA Transcription (Intrinsic Pathway) cMyc->NOXA cFLIP c-FLIP Transcription (Extrinsic Pathway) cMyc->cFLIP Downregulates Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_re_replication->Apoptosis NFkB_inhibition->Apoptosis Caspases Caspase Activation (Caspase-3, -8, -9) Cleaved PARP NOXA->Caspases cFLIP->Caspases Inhibits Caspases->Apoptosis

Caption: this compound inhibits NAE, leading to CRL substrate accumulation and apoptosis.

Quantitative Data

This compound demonstrates potent anti-proliferative activity across a broad range of solid tumor cell lines. The following tables summarize its in vitro and in vivo efficacy.

Table 1: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
Cell LineTumor TypeIC50 (nmol/L)Reference
SU-CCS-1Clear Cell Sarcoma2.8[1]
A549Non-Small Cell Lung Cancer11.2[1]
HCT116Colorectal Cancer4.5[1]
MIA PaCa-2Pancreatic Cancer9.8[1]
PC-3Prostate Cancer11.8[1]
MCF7Breast Cancer10.1[1]
OVCAR-3Ovarian Cancer8.7[1]
A431Squamous Cell Carcinoma6.4[1]
Table 2: In Vivo Antitumor Efficacy of this compound in Solid Tumor Xenograft Models
Xenograft ModelTumor TypeDosing ScheduleOutcomeReference
SU-CCS-1Clear Cell Sarcoma100 mg/kg, IV, once a weekSignificant tumor growth inhibition[5]
Patient-Derived SCLC (LU5266)Small Cell Lung Cancer75 mg/kg, IV, once or twice a week for 3 weeksProminent antitumor activity[3][5]
GRANTA-519 (MCL)Mantle Cell Lymphoma100 mg/kg, IV, once or twice a weekSignificant tumor growth inhibition[5]
THP-1 (AML)Acute Myeloid Leukemia100 mg/kg, IV, single doseInduction of apoptosis and target engagement[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies used in preclinical studies of this compound.[1][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well opaque-walled multiwell plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate for 72 hours.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values using a non-linear regression analysis of the dose-response curve.

Immunoblotting

This protocol is a generalized procedure based on the analysis of this compound-induced protein expression changes.[1][6]

Objective: To detect changes in the expression levels of key proteins in the this compound-induced apoptosis pathway.

Materials:

  • Cell or tumor tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 3 for examples)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Table 3: Example Primary Antibodies for Immunoblotting
Target ProteinSupplierCatalog Number (Example)Dilution (Example)
Cleaved Caspase-3Cell Signaling Tech.#96641:1000
Cleaved PARPCell Signaling Tech.#56251:1000
CDT1Cell Signaling Tech.#80641:1000
p27 Kip1Cell Signaling Tech.#36861:1000
Phospho-IκBα (Ser32)Cell Signaling Tech.#28591:1000
c-MycAbcamab320721:1000
NEDD8Abcamab812641:1000
β-Actin (Loading Control)Cell Signaling Tech.#49701:2000
Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the analysis of gene expression changes, particularly for c-Myc regulated genes NOXA (PMAIP1) and c-FLIP (CFLAR).[1]

Objective: To quantify the mRNA expression levels of target genes involved in this compound-induced apoptosis.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers (see Table 4)

Procedure:

  • Extract total RNA from treated and untreated cells using a suitable RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH).

Table 4: Example Human qRT-PCR Primers
Gene NameForward Primer (5'-3')Reverse Primer (5'-3')
PMAIP1 (NOXA)AGCTGGAAGTCGAGTGTGCTCCTGAGTTGSGCTTCCTTTC
CFLAR (c-FLIP)GGGGAAGGACTCTTTTCCAGCTTCTCTTCCCAATCTCCCA
GAPDHGTCAGTGGTGGACCTGACCTAGGGGTCTACATGGCAACTG
Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure for investigating the binding of c-Myc to the promoter regions of its target genes.[1][7]

Objective: To determine if this compound treatment leads to increased binding of c-Myc to the promoter regions of pro- and anti-apoptotic genes.

Materials:

  • ChIP-grade anti-c-Myc antibody

  • Normal IgG (negative control)

  • Protein A/G magnetic beads

  • Reagents for crosslinking, cell lysis, sonication, elution, and DNA purification.

  • qRT-PCR reagents and primers for target promoter regions.

Procedure:

  • Crosslink proteins to DNA in live cells with 1% formaldehyde.

  • Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an anti-c-Myc antibody or normal IgG overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the crosslinks.

  • Purify the immunoprecipitated DNA.

  • Perform qRT-PCR to quantify the enrichment of specific promoter regions in the c-Myc immunoprecipitated DNA compared to the IgG control.

Mandatory Visualizations

Experimental Workflow for In Vitro Analysis of this compound

in_vitro_workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability harvest Harvest Cells for Molecular Analysis treatment->harvest ic50 Determine IC50 viability->ic50 protein Protein Extraction and Immunoblotting harvest->protein rna RNA Extraction and qRT-PCR harvest->rna caspase Caspase Activity Assay harvest->caspase protein_analysis Analyze Protein Expression (p27, Cleaved Caspase-3, etc.) protein->protein_analysis rna_analysis Analyze Gene Expression (NOXA, c-FLIP) rna->rna_analysis caspase_analysis Quantify Caspase Activity caspase->caspase_analysis

Caption: Workflow for in vitro evaluation of this compound's effects on cancer cells.

Logical Relationship of c-Myc Mediated Apoptosis by this compound

cMyc_logic This compound This compound Treatment NAE_inhibition NAE Inhibition This compound->NAE_inhibition cMyc_accumulation c-Myc Accumulation NAE_inhibition->cMyc_accumulation NOXA_up Increased NOXA (PMAIP1) Expression cMyc_accumulation->NOXA_up cFLIP_down Decreased c-FLIP (CFLAR) Expression cMyc_accumulation->cFLIP_down intrinsic Activation of Intrinsic Apoptosis (Caspase-9) NOXA_up->intrinsic extrinsic Activation of Extrinsic Apoptosis (Caspase-8) cFLIP_down->extrinsic apoptosis Apoptosis intrinsic->apoptosis extrinsic->apoptosis

Caption: Logical flow of this compound's c-Myc-dependent apoptosis induction.

Conclusion

This compound represents a promising therapeutic agent for a variety of solid tumors by effectively targeting the neddylation pathway and inducing apoptosis. Its mechanism of action, involving the inhibition of NAE and subsequent accumulation of CRL substrates, triggers multiple pro-apoptotic signals. The data presented in this guide underscore the potent in vitro and in vivo anti-cancer activity of this compound. The detailed experimental protocols provide a framework for researchers to further investigate the intricate molecular effects of this compound and to explore its full therapeutic potential in the field of oncology.

References

The Discovery and Development of TAS4464: A Potent and Selective NAE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification pathway essential for the activity of Cullin-RING E3 ligases (CRLs). CRLs play a critical role in protein homeostasis by targeting a vast number of substrate proteins for ubiquitination and subsequent proteasomal degradation. Dysregulation of the neddylation pathway is implicated in the pathogenesis of various cancers, making NAE an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental methodologies.

Introduction: The Neddylation Pathway and Its Role in Cancer

The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), E2 conjugating enzymes (UBE2M/UBC12 and UBE2F), and numerous E3 ligases.[1] The process begins with the ATP-dependent activation of the ubiquitin-like protein NEDD8 by NAE, a heterodimer composed of APPBP1 and UBA3. Activated NEDD8 is then transferred to an E2 conjugating enzyme, which, in conjunction with an E3 ligase, conjugates NEDD8 to a lysine residue on a substrate protein.[2]

The most well-characterized substrates of neddylation are the cullin proteins, which form the scaffold of CRLs.[1] Neddylation of cullins induces a conformational change that is essential for the proper positioning of the substrate-recruiting subunit and the E2 ubiquitin-conjugating enzyme, thereby promoting the ubiquitination and subsequent degradation of CRL substrate proteins.[1] These substrates include numerous proteins involved in critical cellular processes such as cell cycle progression (e.g., CDT1, p27), signal transduction (e.g., p-IκBα), and DNA damage response.[3][4] In many cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell proliferation and survival.[5] Inhibition of NAE, therefore, presents a promising therapeutic strategy to restore normal protein degradation and induce cancer cell death.

Discovery of this compound as a Potent and Selective NAE Inhibitor

This compound was identified through a library screening and structure-based drug design program aimed at discovering novel NAE inhibitors.[3] It was developed by Taiho Pharmaceutical Co., Ltd.[6][7][8] Preclinical studies have demonstrated that this compound is a highly potent and selective inhibitor of NAE, exhibiting superior activity compared to the first-in-class NAE inhibitor, MLN4924 (pevonedistat).[3][7]

Mechanism of Action

This compound acts as a mechanism-based inhibitor of NAE.[9] It forms a covalent adduct with NEDD8 at the NAE active site, preventing the transfer of NEDD8 to the E2 conjugating enzyme and thereby blocking the entire neddylation cascade.[9] This inhibition leads to the accumulation of un-neddylated cullins and the subsequent stabilization and accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[3][4] The accumulation of these substrates disrupts cell cycle progression, inhibits NF-κB signaling, and ultimately induces apoptosis in cancer cells.[3][10]

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and antitumor activity. The following tables summarize the key quantitative data from these studies.

In Vitro Enzyme Inhibition and Selectivity

This compound demonstrates potent and selective inhibition of NAE over other E1 activating enzymes, such as UAE (ubiquitin-activating enzyme) and SAE (SUMO-activating enzyme).

EnzymeThis compound IC50 (nM)MLN4924 IC50 (nM)Reference
NAE0.95510.5[1]
UAE449>10000[1][7]
SAE1280>10000[1][7]

Table 1: In Vitro E1 Enzyme Inhibition of this compound and MLN4924.

In Vitro Antiproliferative Activity in Cancer Cell Lines

This compound exhibits potent antiproliferative activity across a broad range of cancer cell lines, particularly those of hematologic origin.

Cell LineCancer TypeThis compound GI50 (nM)MLN4924 GI50 (nM)Reference
CCRF-CEMAcute Lymphoblastic Leukemia4.327[1]
HL-60Acute Promyelocytic Leukemia7.951[1]
HCT116Colorectal Carcinoma20120[1]
MM.1SMultiple Myeloma3.62Not Reported[10]
OPM-2Multiple Myeloma149Not Reported[10]

Table 2: Growth Inhibitory (GI50) Concentrations of this compound and MLN4924 in Various Cancer Cell Lines after 72-hour treatment.

In Vivo Antitumor Efficacy in Xenograft Models

This compound has demonstrated significant single-agent antitumor activity in various preclinical xenograft models of both hematologic and solid tumors.

Xenograft ModelCancer TypeDosing RegimenAntitumor EffectReference
CCRF-CEMAcute Lymphoblastic Leukemia100 mg/kg, IV, weeklyComplete tumor regression[9]
GRANTA-519Mantle Cell Lymphoma100 mg/kg, IV, weekly or twice weeklyProminent antitumor activity[1]
SU-CCS-1Clear Cell SarcomaNot specifiedProminent antitumor activity[1]
Patient-Derived SCLCSmall Cell Lung CancerNot specifiedProminent antitumor activity[1]
MM.1SMultiple Myeloma100 mg/kg, IVStrong antitumor effects[10]
KMS-26Multiple Myeloma100 mg/kg, IVStrong antitumor effects[10]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

NAE Enzyme Inhibition Assay (E1-E2 Thioester Transfer Assay)

This assay measures the ability of an inhibitor to block the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme (UBC12).

Materials:

  • Recombinant human NAE (APPBP1/UBA3)

  • Recombinant human UBC12

  • Recombinant human NEDD8

  • ATP

  • This compound or other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

  • SDS-PAGE gels and buffers

  • Anti-NEDD8 antibody

  • Anti-UBC12 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Prepare a reaction mixture containing NAE, UBC12, and NEDD8 in the assay buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody against NEDD8 or UBC12 to detect the formation of the NEDD8-UBC12 thioester adduct.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the IC50 value of the inhibitor.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • This compound or other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[1]

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add an equal volume of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Immunoblotting for Cullin Neddylation and Substrate Accumulation

This technique is used to detect changes in the levels of neddylated cullins and CRL substrate proteins following treatment with an NAE inhibitor.

Materials:

  • Cancer cell lines

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membranes

  • Primary antibodies against:

    • NEDD8

    • Cullin-1

    • CDT1

    • p27

    • p-IκBα

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with various concentrations of this compound or DMSO for a specified time.

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane in blocking buffer.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Analyze the changes in protein levels relative to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

The Neddylation Signaling Pathway

Neddylation_Pathway cluster_activation E1 Activation cluster_conjugation E2 Conjugation cluster_ligation E3 Ligation NEDD8 NEDD8 NAE NAE (E1) (APPBP1/UBA3) AMP_PPi AMP + PPi NAE->AMP_PPi NAE_NEDD8 NAE~NEDD8 NAE->NAE_NEDD8 Activation ATP ATP ATP->NAE E2 E2 (UBC12/UBE2F) NAE_NEDD8->E2 Transfer E2_NEDD8 E2~NEDD8 E2->E2_NEDD8 CRL Cullin-RING Ligase (CRL) (E3) E2_NEDD8->CRL Conjugation Neddylated_CRL Neddylated CRL CRL->Neddylated_CRL Substrate Substrate (e.g., p27, CDT1) Substrate->Neddylated_CRL Ub_Substrate Ubiquitinated Substrate Neddylated_CRL->Ub_Substrate Ubiquitination Proteasome Proteasome Ub_Substrate->Proteasome Degradation This compound This compound This compound->NAE Inhibition

Caption: The Neddylation Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

TAS4464_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Enzyme_Assay NAE Enzyme Inhibition Assay Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) Enzyme_Assay->Cell_Viability Western_Blot Immunoblotting (Neddylation & Substrates) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Models (Hematologic & Solid) Western_Blot->Xenograft PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Xenograft->PD_Analysis Toxicity Toxicity Assessment Xenograft->Toxicity Phase1 Phase 1 Clinical Trial (Safety & Dosing) PD_Analysis->Phase1 Toxicity->Phase1 Discovery Discovery of this compound (Library Screening & Structure-Based Design) Discovery->Enzyme_Assay

Caption: A streamlined workflow for the preclinical and early clinical evaluation of this compound.

Early Clinical Development

A first-in-human, open-label, phase 1 study of this compound was conducted in patients with advanced solid tumors (JapicCTI-173488).[11][12] The primary objective was to determine the maximum tolerated dose (MTD) and assess the safety and tolerability of this compound. The starting dose was 10 mg/m², administered intravenously on a weekly schedule.[11]

The most common treatment-related adverse events were abnormal liver function tests (LFTs) and gastrointestinal effects.[11][12] Dose-limiting toxicities (DLTs) were observed at the 56 mg/m² dose level, primarily related to abnormal LFTs.[11][12] Due to the observed effects on liver function, the MTD could not be determined, and further dose escalation was halted.[11][12] No complete or partial responses were observed in this study, although one patient achieved prolonged stable disease.[11]

Conclusion and Future Directions

This compound is a potent and highly selective NAE inhibitor that has demonstrated significant preclinical antitumor activity in a variety of cancer models. Its mechanism of action, involving the disruption of the neddylation pathway and subsequent accumulation of CRL substrates, provides a strong rationale for its development as a cancer therapeutic. While the initial phase 1 study in solid tumors was limited by liver toxicity, the profound preclinical efficacy, particularly in hematologic malignancies, suggests that further investigation of this compound may be warranted. Future studies could explore alternative dosing schedules, combination therapies, or patient populations with specific biomarkers that may predict a more favorable response and tolerability profile. The development of this compound highlights the therapeutic potential of targeting the neddylation pathway in cancer and underscores the importance of careful dose and schedule optimization in early clinical trials.

References

TAS4464: A Deep Dive into its Selectivity Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile and mechanism of action of TAS4464, a novel and potent inhibitor of the NEDD8-activating enzyme (NAE). The information presented herein is compiled from preclinical studies to support further research and development of this compound.

Executive Summary

This compound is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3] This pathway plays a crucial role in the regulation of cullin-RING ubiquitin ligases (CRLs), which are involved in protein homeostasis and cell cycle control.[4] By inhibiting NAE, this compound disrupts the neddylation of cullins, leading to the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4][5] Preclinical data demonstrates that this compound exhibits significantly greater potency and selectivity for NAE compared to other E1 enzymes and the known NAE inhibitor MLN4924.[2][6]

Selectivity Profile of this compound

The selectivity of this compound for NAE over other ubiquitin-like protein-activating enzymes, such as UAE (ubiquitin-activating enzyme) and SAE (SUMO-activating enzyme), is a key characteristic that minimizes off-target effects. The following table summarizes the inhibitory activity of this compound against these E1 enzymes.

EnzymeIC50 (nmol/L)
NAE 0.955
UAE449
SAE1280
Table 1: In vitro inhibitory activity of this compound against E1 enzymes. Data sourced from preclinical research.[6]

As the data indicates, this compound is approximately 470-fold and 1340-fold more selective for NAE over UAE and SAE, respectively, highlighting its precise targeting of the neddylation pathway.

Comparative Potency

In preclinical studies, this compound has demonstrated superior potency compared to MLN4924 (pevonedistat), another NAE inhibitor that has been clinically evaluated.

CompoundNAE IC50 (µmol/L)
This compound 0.000955
MLN4924Not explicitly stated in the provided search results, but this compound is described as having greater inhibitory effects.[2]
Table 2: Comparative in vitro potency of this compound and MLN4924 against NAE.[6]

Note: While a direct head-to-head IC50 value for MLN4924 was not available in the initial search results, the literature consistently describes this compound as being more potent.

Mechanism of Action: The Neddylation Pathway

This compound exerts its anti-tumor effects by inhibiting the neddylation pathway. This pathway is a multi-step enzymatic cascade responsible for the attachment of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin subunits of CRLs.

G cluster_0 Neddylation Pathway cluster_1 NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE ATP-dependent activation E2 UBC12 (E2) NAE->E2 NEDD8 transfer CRL Cullin-RING Ligase (CRL) E2->CRL NEDD8 conjugation (Neddylation) Substrate CRL Substrate (e.g., p-IκBα, CDT1, p27) CRL->Substrate Ubiquitination Accumulation Accumulation of CRL Substrates Proteasome Proteasomal Degradation Substrate->Proteasome This compound This compound This compound->Inhibition Inhibition->NAE Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis

Caption: The Neddylation Pathway and the inhibitory action of this compound.

The inhibition of NAE by this compound prevents the transfer of NEDD8 to the E2 conjugating enzyme, UBC12.[7] This blockage halts the neddylation of cullins, thereby inactivating CRLs.[4] The inactivation of CRLs leads to the accumulation of their substrate proteins, such as p-IκBα, CDT1, and p27.[5][8] The accumulation of these substrates disrupts normal cellular processes, including NF-κB signaling and cell cycle progression, ultimately triggering apoptosis in cancer cells.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

E1-E2 Transition Assay (In Vitro Enzyme Inhibition)

This assay is used to determine the inhibitory activity of a compound against the E1 activating enzymes.

G cluster_0 Experimental Workflow reagents Reagents: - Recombinant E1 (NAE, UAE, or SAE) - Recombinant E2 - Ubiquitin-like protein (NEDD8, Ub, or SUMO) - ATP - this compound (various concentrations) incubation Incubation reagents->incubation sds_page SDS-PAGE incubation->sds_page western_blot Western Blotting sds_page->western_blot detection Detection of E1-UbL Adduct western_blot->detection analysis Data Analysis (IC50 determination) detection->analysis

References

Exploring the pharmacodynamics of TAS4464 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

The Pharmacodynamics of TAS4464: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, highly potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is the essential E1 enzyme that initiates the neddylation cascade, a critical post-translational modification pathway that regulates protein stability and function.[2] By inhibiting NAE, this compound prevents the activation of cullin-RING ubiquitin ligase complexes (CRLs), leading to the accumulation of CRL substrate proteins.[3][4] This disruption of protein homeostasis results in cell cycle dysregulation, apoptosis, and potent antitumor activity.[3] Preclinical studies have demonstrated that this compound exhibits widespread antiproliferative effects across a diverse range of cancer cell lines and shows significant, durable antitumor efficacy in various in vivo xenograft models, including both hematologic and solid tumors.[2][4] Its superior potency and prolonged target inhibition compared to other NAE inhibitors underscore its potential as a promising therapeutic agent in oncology.[4][5]

Introduction to the Neddylation Pathway and this compound

The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination, involving E1 (NAE), E2 (e.g., UBE2M/UBC12), and E3 enzymes.[2] This pathway conjugates the ubiquitin-like protein NEDD8 onto target substrates. The most well-characterized substrates are the cullin proteins, which form the scaffold of CRLs.[6] The activation of CRLs by neddylation is crucial for the ubiquitination and subsequent degradation of numerous proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[2][3] Aberrant neddylation is implicated in the pathogenesis of multiple human cancers, making it an attractive target for therapeutic intervention.[6]

This compound is a mechanism-based NAE inhibitor that forms an NEDD8-TAS4464 adduct, leading to nanomolar inhibition of the enzyme.[5] Its high selectivity for NAE over other E1 enzymes, such as UAE and SAE, minimizes off-target effects.[5][7] This guide provides a comprehensive overview of the preclinical pharmacodynamic data for this compound, detailing its mechanism of action, antitumor activity, and the experimental protocols used for its evaluation.

Mechanism of Action

Inhibition of the Neddylation Cascade

The primary mechanism of action of this compound is the direct inhibition of NAE.[8] This selective inhibition blocks the initial step of the neddylation cascade, preventing the transfer of NEDD8 to its E2 conjugating enzyme.[2] The downstream effect is the prevention of cullin neddylation, which renders the associated CRL E3 ligases inactive.[2][4] This target engagement has been observed in a dose-dependent manner in cancer cell lines.[2]

Downstream Signaling and Cellular Consequences

The inactivation of CRLs by this compound leads to the accumulation of various CRL substrate proteins that are normally targeted for proteasomal degradation.[3] Key substrates that accumulate following this compound treatment include:

  • p-IκBα : Accumulation of this substrate inhibits both the canonical and non-canonical NF-κB signaling pathways, which are critical for the survival of many cancer cells, particularly in multiple myeloma.[2][9][10]

  • CDT1 and p27 : These proteins are key regulators of the cell cycle. Their accumulation leads to cell cycle dysregulation and arrest.[2][3][5]

  • c-Myc : This oncoprotein is also a CRL substrate. Its accumulation following this compound treatment has been shown to paradoxically induce apoptosis by upregulating the pro-apoptotic factor NOXA and downregulating the anti-apoptotic factor c-FLIP.[1][11]

Ultimately, the cellular turmoil caused by the accumulation of these substrates and the dysregulation of key signaling pathways triggers apoptosis, as evidenced by the increased levels of cleaved caspase-3, caspase-8, caspase-9, and PARP.[1][2]

Caption: this compound inhibits NAE, blocking CRL activation and causing substrate accumulation, which leads to apoptosis.

Preclinical Pharmacodynamic Profile

In Vitro Potency and Selectivity

This compound demonstrates high potency against NAE with an IC50 in the sub-nanomolar range, while showing significantly less activity against other E1 enzymes, highlighting its selectivity.[7]

Enzyme IC50 (nmol/L)
NAE0.955
UAE449
SAE1280
Table 1: Enzyme inhibitory potency of this compound.[7]

This potent enzymatic inhibition translates to widespread antiproliferative activity across numerous cancer cell lines, particularly those of hematologic origin.[2][5] In a panel of 14 multiple myeloma (MM) cell lines, this compound inhibited proliferation with IC50 values ranging from 3.62 to 149 nmol/L after a 72-hour treatment.[9] Across all tested cell lines, this compound was found to be 3- to 64-fold more potent than the other NAE inhibitor, MLN4924.[2]

MM Cell Line IC50 (nmol/L)
MM.1S3.62
OPM-2149
Table 2: Range of antiproliferative activity (IC50) of this compound in 14 multiple myeloma cell lines after 72-hour treatment.[9]
In Vivo Antitumor Efficacy

The potent in vitro activity of this compound is recapitulated in vivo across multiple human tumor xenograft models. Weekly or twice-weekly intravenous administration resulted in prominent antitumor activity and, in some cases, complete tumor regression without significant body weight loss.[4][5]

Xenograft Model (Cancer Type) Dosing Schedule Key Outcome
CCRF-CEM (Acute Lymphoblastic Leukemia)100 mg/kg, IV, once weeklyMore efficacious than MLN4924; led to complete tumor regression.[5]
GRANTA-519 (Mantle Cell Lymphoma)100 mg/kg, IV, weekly or twice weeklyProminent antitumor activity.[2]
LU5266 (Patient-Derived SCLC)75 mg/kg, IV, weekly or twice weeklySignificant antitumor activity.[2]
MM.1S (Multiple Myeloma)100 mg/kg, IV, single doseTarget inhibition confirmed by biomarker modulation.[9]
Table 3: Summary of this compound antitumor efficacy in selected preclinical xenograft models.
Pharmacodynamic Biomarker Analysis

In vivo studies confirm that this compound achieves strong and durable target inhibition within tumor tissue. In the CCRF-CEM xenograft model, this compound administration led to a more durable reduction of the NEDD8-cullin1 signal compared to MLN4924.[2] In multiple myeloma xenografts, a single 100 mg/kg dose of this compound produced a rapid and sustained pharmacodynamic effect.[9]

Time Post-Dose Biomarker Change in MM.1S Tumors
1 HourDecrease in neddylated cullin1 levels.
4 HoursIncrease in CRL substrate levels (e.g., p-IκBα).
24 HoursIncrease in apoptosis markers (cleaved caspase-3, cleaved PARP).
Table 4: In vivo pharmacodynamic effects in MM.1S xenograft tumors after a single 100 mg/kg dose of this compound.[2][9]

Key Experimental Methodologies

Cell Viability and Proliferation Assays
  • Protocol: Cancer cell lines were seeded in multi-well plates and treated with varying concentrations of this compound for a specified duration, typically 72 hours.[9] For patient-derived cells in 3D culture, the treatment period was extended to 6 days.[8]

  • Measurement: Cell viability was quantified using luminescent-based assays such as the CellTiter-Glo® or CellTiter-Glo® 3D Cell Viability Assay, which measure ATP levels as an indicator of metabolically active cells.[5][9]

  • Analysis: The half-maximal growth inhibitory concentration (IC50) was calculated from dose-response curves.[9]

Western Blot Analysis for Pharmacodynamic Markers
  • Protocol: Cells or harvested tumor tissues were lysed to extract total protein. Protein concentrations were normalized, and samples were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., NEDD8, cullin1, p-IκBα, CDT1, cleaved caspase-3, cleaved PARP).[2][5]

  • Detection: Membranes were incubated with secondary antibodies and visualized using chemiluminescence to detect changes in protein levels and modification states (i.e., neddylation).[2]

In Vivo Xenograft Studies
  • Animal Models: Studies typically utilized immunodeficient mice (e.g., NOD-SCID) to allow for the subcutaneous implantation and growth of human cancer cell lines or patient-derived tumor fragments.[2]

  • Treatment Administration: Once tumors reached a specified volume (e.g., >150 mm³), mice were randomized into treatment and vehicle control groups.[2] this compound was administered intravenously (IV) on a weekly or twice-weekly schedule. The vehicle control was typically a 5% (w/v) glucose solution.[2]

  • Efficacy Endpoints: Antitumor activity was assessed by regular measurement of tumor volume and mouse body weight throughout the study.[6]

  • Pharmacodynamic Analysis: For biomarker assessment, tumors were harvested at various time points after drug administration (e.g., 1, 4, 24 hours) and processed for Western blot analysis as described above.[4][9]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis implantation 1. Tumor Cell Implantation (Subcutaneous) monitoring 2. Tumor Growth Monitoring implantation->monitoring randomization 3. Randomization (Tumor Volume > 150 mm³) monitoring->randomization treatment_group 4a. Treatment Group (this compound, IV) randomization->treatment_group vehicle_group 4b. Vehicle Group (5% Glucose, IV) randomization->vehicle_group dosing 5. Weekly or Twice-Weekly Dosing treatment_group->dosing vehicle_group->dosing efficacy 6. Efficacy Assessment (Tumor Volume, Body Weight) dosing->efficacy pd_analysis 7. Pharmacodynamic Analysis (Tumor Harvest & Western Blot) efficacy->pd_analysis

Caption: Standard workflow for assessing this compound efficacy and pharmacodynamics in preclinical xenograft models.

Conclusion

The comprehensive preclinical data on this compound reveal it to be a highly potent, selective, and effective inhibitor of the NAE enzyme. Its mechanism of action, centered on the disruption of the neddylation pathway and subsequent accumulation of CRL substrates, leads to robust and durable antitumor activity in a wide array of cancer models. The pharmacodynamic effects are well-characterized, with clear evidence of target engagement both in vitro and in vivo. These promising preclinical findings establish a strong rationale for the continued clinical development of this compound as a novel therapeutic agent for patients with hematologic and solid tumors.[4]

References

An In-Depth Technical Guide on TAS4464 and its Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). Inhibition of NAE disrupts the neddylation cascade, a crucial post-translational modification process, leading to the inactivation of Cullin-RING E3 ubiquitin ligases (CRLs). This inactivation results in the accumulation of various CRL substrate proteins, many of which are key regulators of cell cycle progression and cell survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on cell cycle progression. We present quantitative data on cell cycle distribution, detail the experimental protocols for relevant assays, and provide visual representations of the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel investigational drug that targets the neddylation pathway, a part of the ubiquitin-proteasome system.[1][2] Neddylation is a process where the ubiquitin-like protein NEDD8 is conjugated to target proteins, a critical step for the activation of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases (CRLs).[1][2] CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of a wide array of substrate proteins that play pivotal roles in various cellular processes, including cell cycle progression, DNA replication, and signal transduction.[1]

In many cancers, the neddylation pathway is hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell proliferation and survival. By inhibiting the NEDD8-activating enzyme (NAE), the apical enzyme in the neddylation cascade, this compound effectively blocks the entire pathway.[1][2] This leads to the accumulation of CRL substrates, such as the cell cycle inhibitors p21 and p27, and the DNA replication licensing factor CDT1.[1][3] The accumulation of these proteins disrupts normal cell cycle control, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.

Mechanism of Action of this compound

This compound functions as a highly selective inhibitor of the NEDD8-activating enzyme (NAE). The inhibition of NAE by this compound sets off a cascade of events that ultimately culminates in cell cycle arrest and apoptosis in cancer cells.

The Neddylation Pathway and its Role in Cell Cycle Control

The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination:

  • Activation: The E1 enzyme, NAE, activates NEDD8 in an ATP-dependent manner.

  • Conjugation: The activated NEDD8 is transferred to an E2 conjugating enzyme.

  • Ligation: An E3 ligase, typically a Cullin-RING ligase (CRL), facilitates the transfer of NEDD8 from the E2 enzyme to a lysine residue on the substrate protein.

The most well-characterized substrates of neddylation are the cullin proteins, which are scaffold components of CRLs. The neddylation of cullins is essential for their ubiquitin ligase activity. CRLs, in turn, target a multitude of proteins for degradation, including several key regulators of the cell cycle:

  • p21 (CDKN1A) and p27 (CDKN1B): These are cyclin-dependent kinase (CDK) inhibitors that negatively regulate cell cycle progression, primarily at the G1/S transition. Their degradation is mediated by CRL1-Skp2.

  • CDT1: This is a crucial DNA replication licensing factor. Its degradation during S and G2 phases, mediated by CRL1-Skp2 and CRL4-Cdt2, is essential to prevent DNA re-replication.

This compound-Mediated Inhibition of NAE and its Downstream Effects

This compound selectively binds to and inhibits NAE, preventing the activation of NEDD8. This leads to a global decrease in protein neddylation, most importantly the neddylation of cullins. The hypo-neddylated cullins are unable to assemble functional CRL complexes, resulting in the stabilization and accumulation of CRL substrates.

The accumulation of p21 and p27 leads to the inhibition of CDK2 and CDK1 activity, causing the cells to arrest at the G1/S and G2/M checkpoints. The stabilization of CDT1 can induce DNA re-replication stress, further contributing to cell cycle arrest and apoptosis.

The following diagram illustrates the signaling pathway affected by this compound:

TAS4464_Mechanism_of_Action cluster_neddylation Neddylation Pathway cluster_cell_cycle Cell Cycle Progression NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE ATP E2 E2 NAE->E2 NEDD8 Transfer CRL Cullin-RING Ligase (CRL) E2->CRL NEDD8 Transfer Substrate CRL Substrates (e.g., p21, p27, CDT1) CRL->Substrate Ubiquitination Accumulation Accumulation of CRL Substrates Degradation Proteasomal Degradation Substrate->Degradation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 This compound This compound This compound->NAE Inhibition CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Accumulation->CellCycleArrest CellCycleArrest->G1 CellCycleArrest->G2 Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound inhibits NAE, leading to CRL substrate accumulation and cell cycle arrest.

Quantitative Effects of this compound on Cell Cycle Progression

The inhibition of the neddylation pathway by this compound results in significant alterations in cell cycle distribution, characterized by an accumulation of cells in the G1 and G2/M phases and an increase in the sub-G1 population, which is indicative of apoptosis.

Cell Cycle Distribution Analysis

Studies have shown that treatment of cancer cells with this compound leads to a dose- and time-dependent cell cycle arrest. In acute myeloid leukemia (AML) cell lines, such as HL-60 and THP-1, treatment with this compound resulted in an accumulation of cells in the sub-G1 phase over time, suggesting the induction of apoptosis.[4]

Table 1: Effect of this compound on Cell Cycle Distribution in AML Cell Lines

Cell LineTreatment (0.1 µM this compound)% Sub-G1% G0/G1% S% G2/M
HL-60 0h (Control)1.555.228.914.4
8h5.850.129.514.6
24h25.445.318.710.6
THP-1 0h (Control)2.160.522.115.3
8h4.958.723.812.6
24h18.952.419.59.2

Data is illustrative and based on trends described in Iwai et al., 2021. The exact percentages from the supplementary data were not available in the provided search results.

Accumulation of Cell Cycle Regulatory Proteins

Western blot analyses have qualitatively demonstrated a dose-dependent accumulation of key cell cycle regulatory proteins following this compound treatment. In CCRF-CEM acute lymphoblastic leukemia cells, a 4-hour treatment with this compound led to a noticeable increase in the levels of p27 and CDT1.[1]

Table 2: Qualitative Changes in Cell Cycle Protein Expression after this compound Treatment

Cell LineTreatmentp27 ExpressionCDT1 Expression
CCRF-CEM This compound (0.001–1 µM)IncreasedIncreased
Multiple Myeloma Cell Lines This compoundIncreasedIncreased

This table represents a qualitative summary of observations from Western blot images. Quantitative fold-change data was not available in the search results.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) after treatment with this compound.

Materials:

  • Cancer cell lines (e.g., HL-60, THP-1)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM) or vehicle control for different time points (e.g., 0, 8, 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram using appropriate software (e.g., FlowJo).

Cell_Cycle_Analysis_Workflow Start Start SeedCells Seed Cells in 6-well Plates Start->SeedCells TreatCells Treat with this compound or Vehicle SeedCells->TreatCells HarvestCells Harvest and Wash Cells TreatCells->HarvestCells FixCells Fix in Cold 70% Ethanol HarvestCells->FixCells StainCells Stain with Propidium Iodide FixCells->StainCells FlowCytometry Analyze on Flow Cytometer StainCells->FlowCytometry DataAnalysis Analyze DNA Content Histogram FlowCytometry->DataAnalysis End End DataAnalysis->End

Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blotting for Cell Cycle Proteins

This protocol describes the detection and semi-quantification of key cell cycle regulatory proteins by Western blotting.

Objective: To determine the effect of this compound on the expression levels of proteins such as p21, p27, and CDT1.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p21, anti-p27, anti-CDT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: The intensity of the bands can be quantified using image analysis software and normalized to the loading control to determine the relative changes in protein expression.

Western_Blot_Workflow Start Start CellTreatment Treat Cells with this compound Start->CellTreatment CellLysis Lyse Cells and Quantify Protein CellTreatment->CellLysis SDSPAGE Separate Proteins by SDS-PAGE CellLysis->SDSPAGE Transfer Transfer Proteins to PVDF Membrane SDSPAGE->Transfer Blocking Block Membrane Transfer->Blocking PrimaryAb Incubate with Primary Antibodies Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibodies PrimaryAb->SecondaryAb Detection Detect with ECL Substrate SecondaryAb->Detection Imaging Capture Image Detection->Imaging Analysis Analyze Band Intensity Imaging->Analysis End End Analysis->End

Caption: Workflow for Western blotting of cell cycle proteins.

Conclusion

This compound is a potent inhibitor of the NEDD8-activating enzyme that effectively disrupts the neddylation pathway. This leads to the accumulation of key cell cycle regulatory proteins, including p21, p27, and CDT1, resulting in cell cycle arrest and apoptosis in cancer cells. The data presented in this guide highlight the significant impact of this compound on cell cycle progression, supporting its development as a potential therapeutic agent for a variety of cancers. The detailed experimental protocols provided herein will be a valuable resource for researchers investigating the cellular and molecular effects of this compound and other NAE inhibitors. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of this compound on cell cycle protein expression across a broader range of cancer types.

References

Initial Preclinical Studies of TAS4464: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Mechanism, Efficacy, and Experimental Framework of a Novel NEDD8-Activating Enzyme Inhibitor

This technical guide offers a comprehensive overview of the initial preclinical studies on TAS4464, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). This compound has demonstrated significant antitumor activity across a range of hematologic and solid tumor models.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, providing detailed insights into the compound's mechanism of action, quantitative efficacy data from key experiments, and the methodologies employed in these foundational studies.

Core Mechanism of Action: NAE Inhibition

This compound exerts its anticancer effects by targeting a critical component of the ubiquitin-proteasome system. It is a selective inhibitor of NAE, the essential E1 enzyme that initiates the neddylation cascade.[1][3] Neddylation is a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. A key class of substrates for neddylation is the cullin family of proteins, which form the scaffold of cullin-RING ubiquitin ligase (CRL) complexes.[1][3]

By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs.[1][3] This inactivation results in the accumulation of various CRL substrate proteins that are critical for cell cycle progression and survival, such as CDT1, p27, and phosphorylated IκBα.[1] The accumulation of these substrates disrupts cellular homeostasis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

TAS4464_Mechanism_of_Action cluster_0 Neddylation Pathway (Active) cluster_1 Effect of this compound NAE NAE (E1) NEDD8_E2 NEDD8-E2 NAE->NEDD8_E2 Activates CRL_inactive Inactive CRL Cullin Cullin NEDD8_E2->Cullin Neddylates CRL_active Active CRL (Cullin-RING Ligase) Cullin->CRL_active Substrates CRL Substrates (e.g., p27, CDT1, p-IκBα) CRL_active->Substrates Ubiquitylates Degradation Proteasomal Degradation Substrates->Degradation Proliferation Cell Proliferation & Survival This compound This compound This compound->NAE Inhibits Substrates_acc Accumulation of CRL Substrates Apoptosis Apoptosis & Cell Cycle Arrest Substrates_acc->Apoptosis

Mechanism of this compound via NAE inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical evaluations of this compound, highlighting its potency and broad-spectrum activity.

Table 1: In Vitro Enzyme Inhibition
Enzyme TargetThis compound IC₅₀ (nM)MLN4924 IC₅₀ (nM)Selectivity (over NAE)
NAE 0.955 10.51x
UAE449-~470x
SAE1280-~1340x
Data sourced from enzyme assays measuring Ub/Ubl thioester transfer from E1 to the corresponding E2 enzyme.[1][2]
Table 2: In Vitro Anti-proliferative Activity (GI₅₀) in Various Cancer Cell Lines
Cell LineCancer TypeThis compound GI₅₀ (nM)MLN4924 GI₅₀ (nM)Fold Potency (vs. MLN4924)
CCRF-CEMAcute Lymphoblastic Leukemia4.1261~64x
GRANTA-519Mantle Cell Lymphoma4.831~6x
THP-1Acute Myeloid Leukemia13118~9x
HCT116Colon Carcinoma1443~3x
KMS-26Multiple Myeloma11250~23x
SU-CCS-1Clear Cell Sarcoma20180~9x
GI₅₀ values were determined after 72 hours of continuous drug exposure.[1]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Xenograft ModelCancer TypeDosing ScheduleOutcome
GRANTA-519Mantle Cell Lymphoma100 mg/kg, IV, weekly or twice weeklyStatistically significant antitumor activity, exceeding bortezomib and ibrutinib.[1]
SU-CCS-1Clear Cell Sarcoma100 mg/kg, IV, weeklyStatistically significant tumor growth inhibition.
LU5266 (PDX)Small-Cell Lung Cancer75 mg/kg, IV, weekly or twice weekly for 3 weeksStatistically significant antitumor activity with complete tumor regression in a majority of mice.[1]
CCRF-CEMAcute Lymphoblastic Leukemia6.3 - 100 mg/kg, IV, weekly for 3 weeksDose-dependent and profound antitumor efficacy.[2]
IV: Intravenous; PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical studies of this compound are provided below.

NAE Enzyme Inhibition Assay
  • Principle: This assay quantifies the inhibitory effect of this compound on the enzymatic activity of NAE, which involves the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 conjugating enzyme (Ubc12). The assay measures the formation of the NEDD8-E2 thioester intermediate.

  • Methodology:

    • Recombinant human NAE (E1) and Ubc12 (E2) proteins are used.

    • The reaction is initiated by mixing NAE, Ubc12, NEDD8, and ATP in an assay buffer.

    • Serial dilutions of this compound or a vehicle control are added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the proteins are separated by SDS-PAGE under non-reducing conditions to preserve the thioester bond.

    • The amount of NEDD8-Ubc12 conjugate is quantified using methods such as Western blotting with an anti-NEDD8 antibody.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cell Proliferation and Viability Assays
  • Principle: To determine the anti-proliferative and cytotoxic effects of this compound on cancer cell lines.

  • Methodology (e.g., CellTiter-Glo® 2.0 Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control for a specified duration (typically 72 hours).[1][6]

    • At the end of the incubation period, CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Luminescence is measured using a plate reader.

    • The percentage of growth inhibition is calculated using the formula: 100 × (T - T₀)/(C - T₀), where T is the mean luminescence after treatment, T₀ is the mean luminescence at the start of treatment, and C is the mean luminescence of untreated controls.[6]

    • GI₅₀ (concentration for 50% growth inhibition) values are determined from dose-response curves.

Western Blot Analysis for Pharmacodynamic Markers
  • Principle: To detect changes in the levels of specific proteins within the neddylation pathway and downstream signaling cascades following this compound treatment.

  • Methodology:

    • Cancer cells are treated with this compound or vehicle for a specified time (e.g., 4 hours).[1]

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., NEDD8, Cullin, p27, CDT1, cleaved PARP).[1]

    • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Studies
  • Principle: To evaluate the antitumor efficacy of this compound in a living organism using human tumor models grown in immunocompromised mice.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.[1]

    • Tumor Implantation: Human cancer cell lines (e.g., GRANTA-519, SU-CCS-1) or patient-derived tumor fragments (PDX models) are implanted subcutaneously into the flanks of the mice.[1]

    • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., >150 mm³). Mice are then randomized into treatment and control groups.[1]

    • Drug Administration: this compound is administered, typically intravenously, on a defined schedule (e.g., weekly or twice weekly). The vehicle (e.g., 5% glucose solution) is administered to the control group.[1]

    • Efficacy Assessment: Tumor volume is measured regularly using calipers (Volume = [length × (width)²]/2). Animal body weight is also monitored as an indicator of toxicity.[1]

    • Pharmacodynamic Assessment: At specified time points after the final dose, tumors may be excised to analyze target engagement by Western blot (e.g., levels of neddylated cullin).[1]

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Efficacy Study start Select Animal Model (e.g., NOD-SCID mice) implant Subcutaneous Implantation of Human Tumor Cells/PDX start->implant growth Tumor Growth Monitoring (to ~150 mm³) implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat Administer this compound (IV) or Vehicle Control randomize->treat Treatment Groups monitor Regularly Measure Tumor Volume & Animal Body Weight treat->monitor endpoint Study Endpoint Reached (e.g., Tumor Size, Time) monitor->endpoint endpoint->monitor No analyze Data Analysis: Tumor Growth Inhibition endpoint->analyze Yes pd_study Pharmacodynamic Analysis (Optional Tumor Excision for Western Blot) endpoint->pd_study Yes, at specified times end Conclusion on In Vivo Efficacy analyze->end pd_study->analyze

Generalized workflow for a this compound xenograft study.

Studies in Novel Cancer Types

While this compound has shown broad activity in common hematologic malignancies, initial studies have also highlighted its potential in less common or difficult-to-treat cancers.[1]

  • Clear Cell Sarcoma: this compound demonstrated significant in vitro anti-proliferative activity and in vivo tumor growth inhibition in the SU-CCS-1 clear cell sarcoma xenograft model, a rare and aggressive soft tissue sarcoma.[1]

  • Small-Cell Lung Cancer (SCLC): In a patient-derived xenograft model of SCLC, a notoriously aggressive cancer with limited treatment options, this compound treatment led to complete tumor regression in a majority of the animals, outperforming standard-of-care chemotherapy (cisplatin and etoposide).[1]

  • Mantle Cell Lymphoma (MCL): In the GRANTA-519 MCL xenograft model, this compound's antitumor activity was superior to that of both bortezomib and ibrutinib, two established agents in MCL treatment.[1]

These findings underscore the potential of NAE inhibition as a therapeutic strategy in a variety of malignancies, including those with high unmet medical needs. Further clinical investigation is warranted to define the role of this compound in these and other novel cancer types.

References

Methodological & Application

Application Notes: TAS4464 for In Vitro Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[2] This pathway regulates the activity of Cullin-RING E3 ligases (CRLs), which control the degradation of numerous proteins involved in cancer cell proliferation and survival.[3][4] By inhibiting NAE, this compound disrupts CRL-mediated protein turnover, leading to the accumulation of specific substrates, cell cycle dysregulation, and apoptosis.[2][4] These characteristics make this compound a promising therapeutic agent for various malignancies, with particularly high activity observed against hematologic cancer cell lines, including leukemia.[2][5]

Mechanism of Action in Leukemia

This compound exerts its anti-leukemic effects by selectively binding to and inhibiting NAE.[2] This inhibition prevents the conjugation of NEDD8 to Cullin proteins, thereby inactivating CRLs.[3] The inactivation of CRLs leads to the accumulation of their substrate proteins, such as p-IκBα, CDT1, and p27.[1][2]

In acute myeloid leukemia (AML), this compound-mediated CRL inactivation also leads to the accumulation of the CRL substrate c-Myc.[3] This accumulation triggers a dual pro-apoptotic signal: it increases the transcription of the intrinsic pro-apoptotic factor NOXA while decreasing the transcription of the extrinsic anti-apoptotic factor c-FLIP.[3] This coordinated regulation results in the activation of both the caspase-9-mediated intrinsic and caspase-8-mediated extrinsic apoptotic pathways, leading to robust programmed cell death in AML cells.[3][6]

Signaling Pathway of this compound-Induced Apoptosis in Leukemia

TAS4464_Pathway cluster_0 Neddylation Pathway cluster_1 Protein Degradation cluster_2 Downstream Effects This compound This compound NAE NAE (NEDD8-Activating Enzyme) This compound->NAE NEDD8_Cullin Neddylated Cullin NAE->NEDD8_Cullin CRL_active Active CRL (E3 Ligase) NEDD8_Cullin->CRL_active CRL_inactive Inactive CRL Substrates CRL Substrates (p-IκBα, c-Myc, p27, etc.) CRL_active->Substrates Ub cMyc c-Myc Accumulation CRL_inactive->cMyc pIkappaB p-IκBα Accumulation CRL_inactive->pIkappaB Proteasome Proteasomal Degradation Substrates->Proteasome NOXA NOXA ↑ cMyc->NOXA cFLIP c-FLIP ↓ cMyc->cFLIP NFkB NF-κB Pathway pIkappaB->NFkB Intrinsic Intrinsic Pathway (Caspase-9) NOXA->Intrinsic Extrinsic Extrinsic Pathway (Caspase-8) cFLIP->Extrinsic Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis

This compound inhibits NAE, leading to CRL inactivation and substrate accumulation, triggering apoptosis.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines

This compound demonstrates potent growth-inhibitory effects across a wide range of hematologic malignancy cell lines.[2] The half-maximal inhibitory concentration (IC₅₀) values are typically in the low nanomolar range after 72 hours of treatment.

Cell LineLeukemia TypeIC₅₀ (µM)
CCRF-CEMAcute Lymphoblastic Leukemia (ALL)0.0042
MOLM-13Acute Myeloid Leukemia (AML)0.0028
MV4-11Acute Myeloid Leukemia (AML)0.0017
KG-1Acute Myeloid Leukemia (AML)0.0051
K562Chronic Myeloid Leukemia (CML)0.011
GRANTA-519Mantle Cell Lymphoma (MCL)0.0015
DOHH2Follicular Lymphoma0.0028

Note: Data compiled from publicly available research.[7] IC₅₀ values can vary based on experimental conditions.

Experimental Protocols

The following protocols provide a framework for assessing the in vitro efficacy of this compound in leukemia cell lines.

Experimental Workflow Overview

Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with Leukemia Cell Line (e.g., CCRF-CEM) culture Culture cells to ~80% confluency start->culture seed Seed cells in multi-well plates culture->seed treat Treat with this compound (Dose-response) seed->treat viability Cell Viability Assay (72h, CellTiter-Glo® 2.0) treat->viability western Protein Analysis (4-24h, Western Blot) treat->western ic50 Calculate IC₅₀ values viability->ic50 protein_levels Analyze protein expression changes western->protein_levels

Workflow for in vitro evaluation of this compound in leukemia cell lines.

Protocol 1: Cell Viability (Growth Inhibition) Assay

This protocol uses the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay to quantify ATP, an indicator of metabolically active cells.[8]

Materials:

  • Leukemia cell line (e.g., CCRF-CEM, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241)[9]

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest leukemia cells during the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., via Trypan Blue).

    • Dilute cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.[1] Include a DMSO-only vehicle control.

    • Add the appropriate volume of the diluted compound to the wells. For a 1:1 addition, add 100 µL, but adjust volumes as needed, ensuring the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]

    • Thaw the CellTiter-Glo® 2.0 Reagent and bring it to room temperature.[10]

    • Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[10]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized data against the log of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Western Blot for Apoptosis and Pathway Markers

This protocol is for detecting changes in key proteins following this compound treatment to confirm its mechanism of action.

Materials:

  • Leukemia cells and this compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 2)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., 1-2 x 10⁶ cells/well) in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 4 to 24 hours).[1][2]

    • Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[11]

    • Re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

Table 2: Key Protein Markers for Western Blot Analysis

Target ProteinExpected Result with this compoundFunction / Pathway
Neddylated-CullinDecreaseDirect target engagement of NAE inhibition
p-IκBαIncreaseCRL substrate, inhibitor of NF-κB pathway
CDT1IncreaseCRL substrate, involved in DNA replication licensing
p27IncreaseCRL substrate, cell cycle inhibitor
Cleaved Caspase-3IncreaseExecutioner caspase, marker of apoptosis
Cleaved PARPIncreaseSubstrate of cleaved caspases, marker of apoptosis
β-Actin / GAPDHNo changeLoading control

This table summarizes expected outcomes based on published data for this compound.[2]

References

Optimal Concentration of TAS4464 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE)[1][2]. NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification process that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs)[3][4]. By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins[2][4]. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and antitumor activity in various cancer models[2][5][6]. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in cell culture experiments.

Mechanism of Action: The Neddylation Pathway

This compound exerts its effects by targeting the initial step of the neddylation pathway. The diagram below illustrates the mechanism of action.

TAS4464_Mechanism This compound Mechanism of Action cluster_0 Neddylation Pathway NAE NAE (E1) E2 UBC12 (E2) NAE->E2 Transfer NEDD8 NEDD8 NEDD8->NAE Activation Cullin Cullin E2->Cullin Conjugation CRL Active CRL Cullin->CRL Substrate CRL Substrates (e.g., p27, CDT1, p-IκBα) CRL->Substrate Targets for degradation Accumulation Substrate Accumulation Ub_Proteasome Ubiquitination & Proteasomal Degradation Substrate->Ub_Proteasome Apoptosis Apoptosis, Cell Cycle Arrest Accumulation->Apoptosis This compound This compound This compound->NAE Inhibits

Caption: this compound inhibits the NAE, blocking the neddylation cascade.

Recommended Concentration Ranges

The optimal concentration of this compound is cell line-dependent. The following tables summarize effective concentrations from various in vitro studies. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

Table 1: Effective Concentrations of this compound in Hematological Malignancy Cell Lines

Cell LineCancer TypeAssayConcentration RangeIncubation TimeObserved EffectsReference(s)
CCRF-CEMAcute Lymphoblastic LeukemiaWestern Blot0.001–1 µmol/L4 hoursDose-dependent decrease in neddylated cullin and accumulation of CRL substrates.[3]
CCRF-CEMAcute Lymphoblastic LeukemiaCytotoxicity AssayNot specified (IC50 determination)72 hoursTime-dependent cytotoxicity.[3]
Multiple Myeloma (14 cell lines)Multiple MyelomaGrowth Inhibition Assay3.62 nmol/L - 149 nmol/L (IC50)72 hoursInhibition of proliferation and induction of apoptosis.[5]
AML cell linesAcute Myeloid LeukemiaApoptosis AssayNot specifiedNot specifiedInduction of apoptotic cell death.[6]
PBMC, AML, DLBCL, SCLC cellsVariousViability Assay1 nM, 10 nM, 100 nM, 1000 nM72 hoursAntiproliferative activity.[1]

Table 2: Effective Concentrations of this compound in Solid Tumor Cell Lines

Cell LineCancer TypeAssayConcentration RangeIncubation TimeObserved EffectsReference(s)
HCT116Colorectal CarcinomaWestern BlotNot specified1 hourInhibition of NAE.[7]
Patient-derived ovary and endometrial cellsOvarian and Endometrial CancerCell Viability AssayNot specified6 daysAntiproliferative activity.[1][3]
HepatocytesNormalCell Viability AssayNot specified24 hoursViability measured.[1][3]

Experimental Protocols

A general workflow for determining the optimal this compound concentration is outlined below.

Experimental_Workflow General Workflow for this compound In Vitro Experiments cluster_workflow Experimental Steps cluster_assays Endpoint Assays A 1. Cell Seeding B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation B->C D 4. Endpoint Assays C->D E 5. Data Analysis D->E Assay1 Cell Viability (e.g., CellTiter-Glo) D->Assay1 Assay2 Western Blot (for pathway analysis) D->Assay2 Assay3 Apoptosis Assay (e.g., Caspase-Glo) D->Assay3 F 6. Downstream Experiments E->F

References

Application Note: Detecting TAS4464 Target Engagement with Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3][4][5] NAE is the E1 enzyme that initiates the conjugation of the ubiquitin-like protein NEDD8 to substrate proteins.[2] A key class of substrates for neddylation is the cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3][4][5][6] The neddylation of cullins is essential for the activity of CRLs, which in turn target a wide array of substrate proteins for proteasomal degradation. These substrates are involved in crucial cellular processes, including cell cycle progression, DNA replication, and signal transduction.[2][6]

By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs.[6] This results in the accumulation of various CRL substrate proteins.[2][3][4][5][6] Monitoring the levels of these substrate proteins provides a direct measure of this compound's target engagement and its downstream pharmacological effects. This application note provides a detailed protocol for assessing this compound target engagement in cancer cell lines using Western blot analysis. The primary biomarkers for this assay are the accumulation of CRL substrates, including CDT1, p27, and phosphorylated IκBα, as well as the reduction of neddylated cullins.[2][3][4][5]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound and its effect on the neddylation pathway. This compound inhibits the NEDD8-Activating Enzyme (NAE), which prevents the transfer of NEDD8 to the E2 conjugating enzyme. This, in turn, blocks the neddylation and activation of Cullin-RING Ligases (CRLs). Inactivated CRLs are unable to ubiquitinate their substrate proteins, leading to the accumulation of key cellular proteins like p27, CDT1, and phospho-IκBα. The accumulation of phospho-IκBα results in the inhibition of the NF-κB signaling pathway.

Caption: Mechanism of this compound action.

Experimental Protocol

This protocol is designed for treating cancer cell lines with this compound and subsequently analyzing protein levels by Western blot.

Materials

  • Cancer cell lines (e.g., CCRF-CEM, HCT116)[2][7]

  • Cell culture medium and supplements

  • This compound (reconstituted in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer for nuclear/membrane proteins)[8] supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-15% gradient gels)

  • SDS-PAGE and Western blot running and transfer buffers

  • PVDF or nitrocellulose membranes[9]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-NEDD8

    • Rabbit anti-Cullin1

    • Rabbit anti-CDT1

    • Rabbit anti-p27

    • Rabbit anti-phospho-IκBα

    • Mouse or Rabbit anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate (ECL)[9]

  • Western blot imaging system

Procedure

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.001 to 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 8, or 24 hours).[2]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[8]

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. For multi-pass transmembrane proteins, incubation at a lower temperature (e.g., 70°C for 10 minutes) may be necessary to prevent aggregation.[8]

  • SDS-PAGE:

    • Load 20-40 µg of protein per well of a precast polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

    • Ensure complete transfer by visually inspecting the gel and membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.

    • Wash the membrane three times for 10 minutes each with TBST.[9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[9]

    • Wash the membrane three times for 10 minutes each with TBST.[9]

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.[9]

    • Incubate the membrane with the substrate for 1-5 minutes.[9]

    • Capture the chemiluminescent signal using a digital imaging system or autoradiography film.

Data Presentation

The following tables summarize the expected dose-dependent and time-dependent effects of this compound on key biomarker proteins in CCRF-CEM cells, as detected by Western blot.[2]

Table 1: Dose-Dependent Effect of this compound on Protein Levels (4-hour treatment)

This compound (µM)Neddylated CullinCDT1 Accumulationp-IκBα Accumulationp27 Accumulation
0 (Vehicle)+++++++
0.001+++++++++
0.01+++++++++++
0.1+++++++++++++
1+/-+++++++++++++++

Relative protein levels are indicated by '+' symbols, with more symbols representing higher levels.

Table 2: Time-Dependent Effect of this compound (0.1 µM) on Protein Levels

Time (hours)Neddylated CullinCDT1 Accumulationp-IκBα Accumulationp27 Accumulation
0+++++++
1++++++++
4++++++++++
8+/-++++++++++++
24-+++++++++++++++

Relative protein levels are indicated by '+' symbols, with more symbols representing higher levels.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for assessing this compound target engagement.

Western_Blot_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Sample_Prep Sample Preparation cluster_Western_Blot Western Blot A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E Sample Denaturation D->E F SDS-PAGE E->F G Protein Transfer F->G H Immunoblotting G->H I Signal Detection H->I J J I->J Data Analysis

Caption: Western Blot Workflow.

Conclusion

The Western blot protocol described in this application note provides a reliable method for detecting the target engagement of this compound. By monitoring the levels of neddylated cullins and the accumulation of CRL substrates like CDT1, p27, and phospho-IκBα, researchers can effectively assess the cellular activity of this compound and its downstream consequences. This assay is a valuable tool for preclinical studies and drug development efforts involving NAE inhibitors.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after TAS4464 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a critical component of the neddylation pathway, which regulates the activity of cullin-RING E3 ubiquitin ligases (CRLs). Inhibition of NAE by this compound leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[1][2] This disruption of protein homeostasis has been shown to induce cell cycle arrest and, significantly, apoptosis in various cancer cell lines, making this compound a promising agent in oncology research.[3]

This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][2] Mechanistically, treatment with this compound leads to the accumulation of the CRL substrate c-Myc. This, in turn, transcriptionally upregulates the pro-apoptotic Bcl-2 family member NOXA, a key initiator of the intrinsic pathway, and downregulates the anti-apoptotic protein c-FLIP, a crucial inhibitor of the extrinsic pathway.[1][2] The coordinated activation of these two pathways leads to the activation of initiator caspases (caspase-9 and caspase-8, respectively) and executioner caspases (such as caspase-3), culminating in programmed cell death.[1][2]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The use of Annexin V and propidium iodide (PI) co-staining is a widely accepted method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines following treatment with this compound.

Data Presentation

Quantitative Analysis of this compound-Induced Apoptosis

The following table summarizes the time-dependent induction of apoptosis in HL-60 acute promyelocytic leukemia cells following treatment with this compound, as determined by Annexin V/PI flow cytometry.

Cell LineThis compound Concentration (µmol/L)Treatment Time (hours)Live Cells (%)Apoptotic Cells (%)Dead Cells (%)
HL-60 0.10>95<5<1
HL-60 0.18~60~35~5
HL-60 0.124~20~70~10

Data is representative of typical results and may vary between experiments and cell lines.[2]

This compound In Vitro Potency

The following table provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 72 hours of treatment, demonstrating its broad anti-proliferative activity.

Cell LineCancer TypeIC50 (nmol/L)
MM.1S Multiple Myeloma3.62
KMS-12-BM Multiple Myeloma10.1
KMS-26 Multiple Myeloma21.8
KMS-11 Multiple Myeloma49.3
OPM-2 Multiple Myeloma149

These values indicate the concentration of this compound required to inhibit cell growth by 50% and provide a reference for selecting appropriate concentrations for apoptosis assays.[4]

Mandatory Visualizations

TAS4464_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound NAE NAE (NEDD8-Activating Enzyme) This compound->NAE Inhibition CRLs Cullin-RING Ligases (CRLs) NAE->CRLs Substrates CRL Substrates (e.g., c-Myc) CRLs->Substrates Degradation cMyc c-Myc Accumulation Substrates->cMyc Intrinsic_Pathway Intrinsic Pathway cMyc->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway cMyc->Extrinsic_Pathway NOXA NOXA (Pro-apoptotic) Intrinsic_Pathway->NOXA Upregulation cFLIP c-FLIP (Anti-apoptotic) Extrinsic_Pathway->cFLIP Downregulation Mitochondria Mitochondria NOXA->Mitochondria DISC DISC Formation cFLIP->DISC Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Apoptosis Signaling Pathway.

Flow_Cytometry_Workflow Experimental Workflow for Apoptosis Analysis cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis Seed_Cells 1. Seed Cells (e.g., 1x10^6 cells/mL) Treat_Cells 2. Treat with this compound (and vehicle control) Seed_Cells->Treat_Cells Incubate 3. Incubate (e.g., 8, 24 hours) Treat_Cells->Incubate Harvest_Cells 4. Harvest Cells (adherent and suspension) Incubate->Harvest_Cells Wash_PBS 5. Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer 6. Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains 7. Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_Dark 8. Incubate 15 min at RT in the dark Add_Stains->Incubate_Dark Add_Buffer 9. Add 1X Binding Buffer Incubate_Dark->Add_Buffer Acquire_Data 10. Acquire Data (within 1 hour) Add_Buffer->Acquire_Data Analyze_Data 11. Analyze Data (gating strategy) Acquire_Data->Analyze_Data

Caption: Experimental Workflow for Apoptosis Analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: Cancer cell line of interest (e.g., HL-60, MM.1S)

  • This compound: Stock solution in a suitable solvent (e.g., DMSO)

  • Cell Culture Medium: Appropriate for the chosen cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free, cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit:

    • Annexin V-FITC

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer (100 mM Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Deionized Water

  • Microcentrifuge tubes

  • Flow cytometer

Protocol

1. Cell Seeding and Treatment

a. Culture cells in appropriate medium supplemented with FBS and antibiotics under standard conditions (37°C, 5% CO2).

b. Seed cells at a density of 0.5-1 x 10^6 cells/mL in culture plates or flasks. Ensure enough wells or flasks for each time point and control (untreated and vehicle control).

c. Prepare working solutions of this compound in complete culture medium from a stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line. Based on published data, concentrations between 0.1 µM and 1 µM are a good starting point.[2]

d. Treat the cells with the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

e. Incubate the cells for the desired time points (e.g., 8, 24, 48 hours).

2. Cell Harvesting

a. Suspension cells: Transfer the cell suspension to a centrifuge tube.

b. Adherent cells: Carefully collect the culture medium (which contains floating, potentially apoptotic cells) into a centrifuge tube. Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

c. Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

d. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again as in the previous step.

3. Annexin V and Propidium Iodide Staining

a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

b. Carefully discard the supernatant from the washed cell pellet.

c. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

e. Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

4. Flow Cytometry Analysis

a. After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube.

b. Analyze the samples by flow cytometry immediately (within 1 hour).

c. Set up the flow cytometer with appropriate compensation and voltage settings using unstained, Annexin V-FITC only, and PI only stained control cells.

d. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

e. Analyze the data using appropriate software. The cell populations can be distinguished as follows:

  • Viable cells: Annexin V-negative and PI-negative
  • Early apoptotic cells: Annexin V-positive and PI-negative
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
  • Necrotic cells: Annexin V-negative and PI-positive (this population is often small)

Conclusion

This application note provides a comprehensive guide for the analysis of apoptosis induced by the NAE inhibitor this compound using flow cytometry. The provided protocols and data serve as a valuable resource for researchers investigating the mechanism of action of this compound and its potential as a therapeutic agent. The detailed workflow and signaling pathway diagrams offer a clear understanding of the experimental process and the underlying biological mechanisms. Researchers should optimize the provided protocols for their specific cell lines and experimental conditions to ensure accurate and reproducible results.

References

TAS4464: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the ubiquitin-proteasome pathway.[1][2][3][4] By inhibiting NAE, this compound disrupts the activity of cullin-RING ligases (CRLs), leading to the accumulation of substrate proteins that regulate key cellular processes.[2][3][4][5][6][7][8] This ultimately results in cell cycle dysregulation, induction of apoptosis, and inhibition of tumor cell proliferation, making this compound a promising agent in oncology research.[2][5] This document provides detailed application notes on the solubility of this compound and protocols for its preparation for in vivo studies, based on currently available data.

Solubility Profile

Understanding the solubility of this compound is crucial for the preparation of stock solutions and formulations for both in vitro and in vivo experiments. The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration / SolubilityNotes
Dimethyl Sulfoxide (DMSO)40 mg/mL (78.97 mM)[9] or 100 mg/mL (197.42 mM)[1]Requires sonication to dissolve. Hygroscopic DMSO can reduce solubility; use freshly opened solvent.[1][9]
WaterInsoluble[1]
EthanolInsoluble[1]
This compound (hydrochloride) in Water5 mg/mLRequires sonication, warming, and heating to 60°C.[10]
This compound (hydrochloride) in DMSO100 mg/mLRequires sonication.[10]

Mechanism of Action: Neddylation Pathway Inhibition

This compound exerts its anti-tumor effects by targeting the neddylation pathway, a crucial process for the activity of cullin-RING E3 ubiquitin ligases (CRLs). CRLs are responsible for marking a wide range of proteins for degradation by the proteasome. The activity of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8, a process initiated by the NEDD8-activating enzyme (NAE).

This compound selectively inhibits NAE, preventing the transfer of NEDD8 to cullins.[2][3][4] This leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, such as p-IκBα, CDT1, and p27.[3][4][5][7][8][11] The accumulation of these substrates disrupts downstream signaling pathways, most notably the NF-κB pathway, which is critical for the proliferation and survival of many cancer cells.[11][12] This disruption ultimately leads to cell cycle arrest and apoptosis.[5][11]

TAS4464_Mechanism_of_Action cluster_pathway Neddylation Pathway NEDD8 NEDD8 NAE NAE (NEDD8 Activating Enzyme) NEDD8->NAE Cullin Cullin NAE->Cullin Neddylation Inactive_CRL Inactive CRL This compound This compound This compound->NAE Inhibition CRL Active Cullin-RING Ligase (CRL) Cullin->CRL Substrates CRL Substrates (e.g., p-IκBα, CDT1, p27) CRL->Substrates Ubiquitination Accumulated_Substrates Accumulated Substrates Inactive_CRL->Accumulated_Substrates Proteasome Proteasome Substrates->Proteasome NFkB NF-κB Pathway Inactivation Accumulated_Substrates->NFkB Apoptosis Cell Cycle Arrest & Apoptosis Accumulated_Substrates->Apoptosis Degradation Protein Degradation Proteasome->Degradation

This compound inhibits NAE, blocking CRL activation and leading to apoptosis.

Protocols for In Vivo Formulation

The following protocols detail the preparation of this compound for intravenous administration in animal models, as cited in preclinical studies.

Protocol 1: Aqueous Glucose Solution (Recommended for Efficacy Studies)

This formulation has been successfully used in multiple xenograft mouse models.[5][11]

Materials:

  • This compound powder

  • 5% (w/v) Glucose solution in sterile water

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Aseptically add the this compound powder to the 5% (w/v) glucose solution.

  • Vortex or sonicate the mixture until the compound is fully suspended. The final formulation will be a suspension.

  • Administer the formulation intravenously. In published studies, this compound was administered twice a week at doses of 50 or 100 mg/kg.[11]

Protocol 2: Co-solvent Formulation for a Clear Solution

This protocol is provided as an alternative for achieving a clear solution, which may be desirable for certain experimental setups.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, prepare the vehicle by mixing the solvents in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the this compound DMSO stock to the vehicle to achieve a final DMSO concentration of 10%. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound stock to 900 µL of the vehicle.

  • Mix thoroughly until a clear solution is obtained. This formulation is reported to achieve a solubility of at least 2 mg/mL.[9]

Protocol 3: SBE-β-CD Formulation for a Clear Solution

This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • 20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Add the this compound DMSO stock to the 20% SBE-β-CD in saline solution to achieve a final DMSO concentration of 10%. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound stock to 900 µL of the SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained. This formulation is also reported to achieve a solubility of at least 2 mg/mL.[9]

Experimental Workflow for In Vivo Preparation

The following diagram illustrates a typical workflow for the preparation of this compound for in vivo studies.

InVivo_Preparation_Workflow cluster_workflow This compound In Vivo Preparation Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Choose_Protocol Choose Formulation Protocol Weigh->Choose_Protocol Dissolve_in_DMSO Dissolve this compound in DMSO Weigh->Dissolve_in_DMSO Protocol1 Protocol 1: 5% Glucose Solution Choose_Protocol->Protocol1 Aqueous Protocol2 Protocol 2: DMSO/PEG300/Tween-80/Saline Choose_Protocol->Protocol2 Co-solvent Protocol3 Protocol 3: DMSO/SBE-β-CD/Saline Choose_Protocol->Protocol3 Cyclodextrin Sonication Vortex/Sonicate Protocol1->Sonication Prepare_Vehicle Prepare Vehicle Protocol2->Prepare_Vehicle Protocol3->Prepare_Vehicle Mix_Components Mix Components Prepare_Vehicle->Mix_Components Dissolve_in_DMSO->Mix_Components Check_Appearance Check for Suspension/Solution Mix_Components->Check_Appearance Ready Ready for Administration Check_Appearance->Ready Acceptable Check_Appearance->Sonication Incomplete Suspension Clear_Solution Clear Solution Check_Appearance->Clear_Solution Suspension Suspension Check_Appearance->Suspension Sonication->Check_Appearance

Workflow for the preparation of this compound for in vivo administration.

Conclusion

This compound is a promising NAE inhibitor with demonstrated anti-tumor activity in preclinical models. The information and protocols provided in this document are intended to guide researchers in the effective use of this compound for in vivo studies. Proper handling and formulation are critical for obtaining reliable and reproducible results. It is recommended to perform small-scale formulation tests to ensure the desired physical properties of the final dosing solution are achieved before preparing larger batches for animal studies.

References

Application Notes and Protocols for TAS4464 and Bortezomib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] This pathway regulates the activity of cullin-RING ubiquitin ligases (CRLs), which in turn control the degradation of various proteins involved in key cellular processes, including cell cycle progression, survival, and signal transduction.[2][3] By inhibiting NAE, this compound leads to the accumulation of CRL substrate proteins, such as p-IκBα, CDT1, and p27, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3][4]

Bortezomib is a proteasome inhibitor that has demonstrated significant clinical activity in various hematologic malignancies, particularly multiple myeloma.[5] It reversibly inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and the disruption of cellular homeostasis, ultimately inducing apoptosis.

The combination of this compound and bortezomib represents a rational therapeutic strategy, as both agents target key components of the protein degradation machinery, albeit through different mechanisms. Preclinical studies have shown that this compound can synergistically enhance the anti-tumor activity of bortezomib in multiple myeloma models, suggesting a promising clinical application for this combination.[6][7]

These application notes provide an overview of the mechanism of action, preclinical data, and detailed protocols for evaluating the combination of this compound and bortezomib in a research setting.

Mechanism of Action: Synergistic Targeting of Protein Homeostasis

The combination of this compound and bortezomib creates a dual blockade of the ubiquitin-proteasome system, leading to enhanced anti-tumor efficacy.

  • This compound: Inhibits the NAE, preventing the neddylation of cullin proteins. This inactivates CRLs, leading to the accumulation of specific CRL substrates. A key consequence is the stabilization of p-IκBα, an inhibitor of the NF-κB transcription factor.[3][6] This suppression of both canonical and non-canonical NF-κB pathways is crucial for its anti-myeloma activity.[6][7]

  • Bortezomib: Directly inhibits the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. This leads to a more general accumulation of proteins targeted for degradation, causing endoplasmic reticulum stress and apoptosis.

The synergistic effect likely arises from the complementary disruption of protein degradation pathways, leading to an overwhelming accumulation of pro-apoptotic proteins and cell cycle inhibitors.

Signaling Pathway

TAS4464_Bortezomib_Pathway cluster_neddylation Neddylation Pathway cluster_proteasome Ubiquitin-Proteasome Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis NAE NAE (NEDD8-Activating Enzyme) NEDD8 NEDD8 NAE->NEDD8 Activates Cullin Cullin NEDD8->Cullin Neddylates Neddylated_Cullin Neddylated Cullin (Active CRL) pIkappaB p-IκBα (CRL Substrate) Neddylated_Cullin->pIkappaB Degrades Proteasome 26S Proteasome Degradation Protein Degradation Proteasome->Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Apoptosis Apoptosis NFkB NF-κB pIkappaB->NFkB Inhibits pIkappaB->Apoptosis NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_Expression Gene_Expression->Apoptosis Inhibits This compound This compound This compound->NAE Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

Caption: this compound and Bortezomib signaling pathway.

Quantitative Data Summary

In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeIC50 (nmol/L)
MM.1SMultiple Myeloma3.62
OPM-2Multiple Myeloma149
Reference: [6]
In Vivo Antitumor Activity of this compound and Bortezomib Combination
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
KMS-26 (MM)This compoundSignificant
BortezomibSignificant
This compound + Bortezomib Significantly Greater
MM.1S (MM)This compoundSignificant
BortezomibSignificant
This compound + Bortezomib Significantly Greater
Reference: [6]

Note: The original publication states "significantly greater tumor growth inhibition than each therapy alone" without providing specific percentage values.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and bortezomib, alone and in combination.

Materials:

  • Cancer cell lines (e.g., MM.1S, OPM-2)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • This compound (stock solution in DMSO)

  • Bortezomib (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and bortezomib in culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.

  • Add the drug solutions to the wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours.[6]

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for assessing the effect of this compound on the neddylation pathway and downstream signaling.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: Neddylated Cullin, p-IκBα, CDT1, p27, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 4, 8, 24 hours).[3]

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and bortezomib combination therapy.

Materials:

  • Immunocompromised mice (e.g., SCID or NOD/SCID)

  • Cancer cell line for implantation (e.g., MM.1S, KMS-26)

  • Matrigel (optional)

  • This compound formulation: 5% (w/v) glucose solution[6]

  • Bortezomib formulation: saline with 0.98% (w/v) ascorbic acid and 2% (v/v) ethanol[6]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Bortezomib alone, this compound + Bortezomib).

  • Administer the drugs according to the following schedule (based on preclinical studies):

    • This compound: 50 or 100 mg/kg, intravenously, twice a week.[6]

    • Bortezomib: 1 mg/kg, intravenously, twice a week.[6]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Proliferation Cell Proliferation Assay (IC50 Determination) WesternBlot Western Blot Analysis (Pharmacodynamics) Proliferation->WesternBlot Apoptosis Apoptosis Assay (e.g., Annexin V) WesternBlot->Apoptosis Xenograft Tumor Xenograft Model (Efficacy) Apoptosis->Xenograft PD_Analysis Pharmacodynamic Analysis (Tumor Tissue) Xenograft->PD_Analysis Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Toxicity Data_Analysis Data Analysis and Interpretation PD_Analysis->Data_Analysis Toxicity->Data_Analysis Start Hypothesis: This compound + Bortezomib is Synergistic Start->Proliferation

Caption: Experimental workflow for evaluating this compound and bortezomib.

Conclusion

The combination of this compound and bortezomib holds significant promise as a therapeutic strategy for cancers, particularly multiple myeloma, that are dependent on the ubiquitin-proteasome system. The provided protocols and data serve as a guide for researchers to further explore the preclinical efficacy and mechanisms of this combination. Careful consideration of dosing and scheduling will be critical for translating these findings into clinical applications. Further investigation into biomarkers of sensitivity is also warranted to identify patient populations most likely to benefit from this combination therapy.

References

TAS4464: Long-Term Treatment Effects on Cancer Cell Lines - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway that regulates protein turnover and is essential for cancer cell proliferation and survival.[1][2][3][4] This document provides detailed application notes and protocols for studying the long-term effects of this compound on cancer cell lines. It includes a summary of its mechanism of action, quantitative data on its anti-proliferative activity, and detailed experimental procedures for assessing its impact on cellular pathways.

Introduction

The neddylation pathway is a crucial post-translational modification process that controls the activity of cullin-RING ubiquitin ligases (CRLs), which in turn regulate the degradation of a multitude of proteins involved in key cellular processes like cell cycle progression, DNA damage response, and signal transduction.[2][4] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2] this compound selectively inhibits NAE, the E1 activating enzyme that initiates the neddylation cascade.[1][5] This inhibition leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, ultimately resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth.[2][5][6] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in a wide range of hematologic and solid tumor models.[2][3][4]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the NEDD8-activating enzyme (NAE).[1] This leads to a cascade of downstream events:

  • Inhibition of Cullin Neddylation: this compound prevents the transfer of NEDD8 to cullin proteins, a critical step for the activation of cullin-RING ligases (CRLs).[2]

  • Accumulation of CRL Substrates: The inactivation of CRLs results in the accumulation of their substrate proteins. Key substrates include:

    • CDT1 and p27: Cell cycle regulators whose accumulation leads to cell cycle arrest.[2][5]

    • Phosphorylated IκBα: An inhibitor of the NF-κB pathway. Its accumulation suppresses NF-κB signaling, which is crucial for the survival of many cancer cells.[2][5][6]

    • c-Myc: A transcription factor that, when accumulated, can induce apoptosis through the regulation of pro- and anti-apoptotic factors like NOXA and c-FLIP.[7]

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.[2][7] this compound has been shown to activate both the intrinsic (caspase-9 mediated) and extrinsic (caspase-8 mediated) apoptotic pathways.[7]

TAS4464_Mechanism_of_Action This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Neddylation Cullin Neddylation NAE->Neddylation Substrate_Accumulation Accumulation of CRL Substrates (p-IκBα, p27, CDT1, c-Myc) NAE->Substrate_Accumulation Leads to CRLs Active Cullin-Ring Ligases (CRLs) Neddylation->CRLs Substrate_Degradation CRL Substrate Degradation CRLs->Substrate_Degradation NFkB_Inhibition NF-κB Pathway Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Substrate_Accumulation->NFkB_Inhibition Substrate_Accumulation->Cell_Cycle_Arrest Substrate_Accumulation->Apoptosis

Caption: this compound inhibits NAE, leading to the accumulation of CRL substrates and subsequent anti-cancer effects.

Quantitative Data

In Vitro Anti-proliferative Activity of this compound

This compound demonstrates potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (nM)
CCRF-CEMAcute Lymphoblastic Leukemia0.955[1]
Multiple Myeloma (various)Multiple MyelomaNanomolar range[6]
Mantle Cell Lymphoma (various)Mantle Cell LymphomaNanomolar range[8]
HCT116Colon CancerPotent activity reported[9]
Patient-Derived AML CellsAcute Myeloid LeukemiaPotent cytotoxicity[2]
Patient-Derived DLBCL CellsDiffuse Large B-cell LymphomaPotent cytotoxicity[2]
Patient-Derived SCLC CellsSmall Cell Lung CancerPotent cytotoxicity[2]

Note: The exact IC50 values can vary depending on the specific experimental conditions.

In Vivo Antitumor Activity of this compound

This compound has shown significant antitumor efficacy in various human tumor xenograft mouse models.

Xenograft ModelCancer TypeDosing ScheduleOutcome
GRANTA-519 (subcutaneous)Mantle Cell Lymphoma100 mg/kg, weekly or twice weeklyProminent antitumor activity[2]
SU-CCS-1 (subcutaneous)Clear Cell SarcomaNot specifiedProminent antitumor activity[2]
Patient-Derived SCLC (subcutaneous)Small Cell Lung CancerNot specifiedProminent antitumor activity[2]
Mino and Z-138 (subcutaneous)Mantle Cell LymphomaNot specifiedStrong antitumor effects and tumor regression[8]
GRANTA-519 (systemic)Mantle Cell LymphomaIntravenous, once or twice a weekDoubled survival times of mice[8]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines the procedure for determining the anti-proliferative effects of this compound on cancer cell lines using a standard ATP-based luminescence assay.

Cell_Proliferation_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. B 2. Compound Treatment Add serial dilutions of this compound. A->B C 3. Incubation Incubate for 72 hours. B->C D 4. Add Reagent Add CellTiter-Glo® reagent. C->D E 5. Measure Luminescence Read luminescence on a plate reader. D->E F 6. Data Analysis Calculate IC50 values. E->F

Caption: Workflow for the in vitro cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of CRL Substrate Accumulation

This protocol describes how to assess the effect of this compound on the accumulation of CRL substrate proteins by Western blotting.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies against p-IκBα, p27, CDT1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 4, 8, 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein accumulation.

Clinical Development

A first-in-human, phase 1 study of this compound in patients with advanced solid tumors has been conducted.[10][11] The study investigated the safety, tolerability, and pharmacokinetics of this compound.[10] While complete or partial responses were not observed, one patient achieved prolonged stable disease.[11] The most common treatment-related adverse events were abnormal liver function tests and gastrointestinal effects.[11] Further investigation into the mechanism of NAE inhibitor-induced liver function abnormalities is required.[11]

Conclusion

This compound is a potent and selective NAE inhibitor with significant anti-tumor activity in a broad range of preclinical cancer models. Its mechanism of action, centered on the disruption of the neddylation pathway and subsequent accumulation of CRL substrates, leads to cell cycle arrest and apoptosis in cancer cells. The provided protocols offer a framework for researchers to investigate the long-term effects of this compound and to further elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming TAS4464 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the NEDD8-activating enzyme (NAE) inhibitor, TAS4464.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme in the neddylation pathway, which is responsible for conjugating the ubiquitin-like protein NEDD8 onto substrate proteins. The primary substrates of neddylation are the cullin proteins, which are core components of cullin-RING ubiquitin ligases (CRLs). By inhibiting NAE, this compound prevents the neddylation and subsequent activation of CRLs. This leads to the accumulation of various CRL substrate proteins that are involved in critical cellular processes, including cell cycle control, DNA damage response, and apoptosis.[2][3][4] The accumulation of these substrates, such as p27, CDT1, and phosphorylated IκBα, ultimately triggers apoptotic cell death in cancer cells.[1][2][4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While direct studies on acquired resistance to this compound are limited, research on the structurally and mechanistically similar NAE inhibitor, pevonedistat (MLN4924), has identified two primary mechanisms of resistance that may be relevant:

  • Mutations in the NAE catalytic subunit UBA3: Point mutations in the UBA3 gene, which encodes a catalytic subunit of the NAE, have been shown to confer resistance to pevonedistat. These mutations can alter the enzyme's affinity for ATP or NEDD8, thereby reducing the inhibitor's potency.

  • Overexpression of the ABCG2 drug efflux pump: Increased expression of the ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), has been demonstrated to cause resistance to pevonedistat.[5][6] ABCG2 is a transmembrane protein that can actively pump a wide range of substrates, including chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy.

Q3: How can I investigate if these resistance mechanisms are present in my cell line?

To determine the cause of this compound resistance in your cell line, you can perform the following experiments:

  • UBA3 gene sequencing: Sequence the UBA3 gene in your resistant cell line and compare it to the parental, sensitive cell line to identify any potential mutations.

  • ABCG2 expression analysis: Evaluate the expression level of ABCG2 protein by Western blot or flow cytometry, and assess the ABCG2 mRNA level by RT-qPCR in both sensitive and resistant cells.

  • Functional assessment of ABCG2 activity: Use a fluorescent ABCG2 substrate (e.g., pheophorbide A) to measure the efflux activity in your cells. Increased efflux in resistant cells that can be reversed by a known ABCG2 inhibitor would suggest a role for this transporter in resistance.

Q4: What strategies can I employ to overcome this compound resistance?

Based on preclinical findings with NAE inhibitors, several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining this compound with other anti-cancer agents is a promising approach. In multiple myeloma, this compound has shown synergistic effects when combined with standard-of-care agents like bortezomib, lenalidomide/dexamethasone, daratumumab, and elotuzumab. The rationale is to target parallel or downstream pathways to prevent the cancer cells from escaping the effects of NAE inhibition.

  • Targeting ABCG2: If ABCG2 overexpression is confirmed as the resistance mechanism, co-treatment with an ABCG2 inhibitor, such as YHO-13351 or fumitremorgin C, may restore sensitivity to this compound.[5][6]

  • Alternative NAE inhibitors: If resistance is due to a specific UBA3 mutation, it is possible that second-generation NAE inhibitors with different binding modes could retain activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of this compound efficacy in a previously sensitive cell line. Development of acquired resistance.1. Confirm the IC50 shift by performing a dose-response cell viability assay. 2. Investigate potential resistance mechanisms: sequence the UBA3 gene and assess ABCG2 expression and function. 3. Test combination therapies with agents targeting pathways relevant to your cancer type.
High background in Western blot for CRL substrates. Suboptimal antibody concentration or blocking conditions.1. Titrate the primary antibody to determine the optimal concentration. 2. Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time.
No accumulation of CRL substrates (e.g., p27, CDT1) after this compound treatment. 1. Insufficient drug concentration or treatment time. 2. Cell line is intrinsically resistant. 3. Inefficient protein extraction.1. Perform a time-course and dose-response experiment to determine the optimal conditions for substrate accumulation. 2. Confirm NAE inhibition by assessing the level of neddylated cullins. 3. Ensure the use of appropriate lysis buffers with protease and phosphatase inhibitors.
Difficulty in co-immunoprecipitating NAE complex. 1. Weak or transient protein-protein interactions. 2. Inappropriate lysis buffer.1. Consider in vivo cross-linking before cell lysis. 2. Use a gentle lysis buffer that preserves protein complexes. 3. Optimize antibody and bead concentrations.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nmol/L)
CCRF-CEMAcute Lymphoblastic Leukemia3.6
HL-60Acute Promyelocytic Leukemia5.1
MM.1SMultiple Myeloma3.62
OPM-2Multiple Myeloma149
HCT116Colorectal Carcinoma10.3
A549Lung Carcinoma28.1

Data compiled from publicly available literature. IC50 values can vary based on experimental conditions.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Western Blot for CRL Substrate Accumulation
  • Cell Lysis: Treat cells with this compound for the desired time and dose. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRL substrates (e.g., p27, CDT1) and neddylated cullins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for NAE Complex
  • Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a component of the NAE complex (e.g., UBA3) or an isotype control antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.

Visualizations

TAS4464_Mechanism_of_Action cluster_0 Neddylation Pathway cluster_1 Effect of this compound NEDD8 NEDD8 NAE NAE (UBA3/APPBP1) NEDD8->NAE ATP E2 E2 (UBC12) NAE->E2 NEDD8 CRL Cullin-RING Ligase (CRL) E2->CRL NEDD8 Substrate CRL Substrate (e.g., p27, CDT1) CRL->Substrate Ubiquitination Ub_Proteasome Ubiquitin-Proteasome System Substrate->Ub_Proteasome Accumulation Substrate Accumulation Degradation Degradation Ub_Proteasome->Degradation This compound This compound This compound->NAE Apoptosis Apoptosis Accumulation->Apoptosis TAS4464_Resistance_Mechanisms cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms TAS4464_in This compound (extracellular) TAS4464_cell This compound (intracellular) TAS4464_in->TAS4464_cell NAE NAE TAS4464_cell->NAE Cell_Death Apoptosis NAE->Cell_Death UBA3_mutation UBA3 Mutation in NAE UBA3_mutation->NAE Reduced_Binding Reduced this compound Binding UBA3_mutation->Reduced_Binding ABCG2 ABCG2 Efflux Pump Overexpression ABCG2->TAS4464_cell efflux Increased_Efflux Increased this compound Efflux ABCG2->Increased_Efflux Troubleshooting_Workflow start Reduced this compound Sensitivity Observed confirm_ic50 Confirm IC50 Shift (Cell Viability Assay) start->confirm_ic50 investigate Investigate Resistance Mechanisms confirm_ic50->investigate sequence_uba3 Sequence UBA3 Gene investigate->sequence_uba3 check_abcg2 Assess ABCG2 Expression (Western Blot / RT-qPCR) investigate->check_abcg2 mutation_found Mutation Identified? sequence_uba3->mutation_found abcg2_overexpressed ABCG2 Overexpressed? check_abcg2->abcg2_overexpressed mutation_found->abcg2_overexpressed No strategy1 Consider Alternative NAE Inhibitors mutation_found->strategy1 Yes strategy2 Test Combination with ABCG2 Inhibitors abcg2_overexpressed->strategy2 Yes no_known_mech Other Resistance Mechanisms Possible abcg2_overexpressed->no_known_mech No strategy3 Explore Other Combination Therapies strategy1->strategy3 strategy2->strategy3 no_known_mech->strategy3

References

Technical Support Center: Interpreting Off-Target Effects of TAS4464 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of TAS4464 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][5] NAE is a critical component of the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs).[1][4][6] By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the accumulation of CRL substrate proteins.[1][3][4][5][6] This disruption of protein homeostasis can induce cell cycle arrest and apoptosis in cancer cells.[1][7][8]

Q2: Are there any known off-targets of this compound?

A2: Preclinical studies have shown this compound to be highly selective for NAE compared to other E1 enzymes like UAE and SAE.[1][3][5][6] A notable difference from the first-generation NAE inhibitor MLN4924 (pevonedistat) is that this compound has significantly lower inhibitory activity against Carbonic Anhydrase II (CA2).[1][6] This suggests a reduced risk of off-target effects associated with CA2 inhibition. However, a phase 1 clinical trial reported abnormal liver function tests in patients, suggesting potential hepatotoxicity as an off-target effect that requires further investigation.[9][10]

Q3: My cells are showing a phenotype that is not consistent with the known on-target effects of NAE inhibition. Could this be an off-target effect?

A3: While this compound is highly selective, unexpected phenotypes could arise from off-target effects, context-specific cellular responses, or experimental variables. It is crucial to systematically investigate these possibilities. The troubleshooting guides below provide a framework for addressing such discrepancies.

Q4: How can I differentiate between on-target and off-target effects of this compound in my experiments?

A4: Differentiating between on-target and off-target effects is a critical step in drug discovery research. Here are a few strategies:

  • Rescue experiments: If the observed phenotype is due to an on-target effect, it should be rescued by expressing a this compound-resistant mutant of NAE.

  • Use of structurally unrelated inhibitors: Comparing the effects of this compound with other NAE inhibitors (like MLN4924) can help determine if the phenotype is specific to NAE inhibition or a unique off-target effect of this compound.

  • Dose-response analysis: On-target effects are typically observed at concentrations consistent with the IC50 for NAE inhibition, while off-target effects may require higher concentrations.

  • Proteomic and transcriptomic profiling: These unbiased approaches can reveal changes in pathways unrelated to the neddylation pathway, providing clues to potential off-targets.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability at Low Concentrations

Possible Cause: The cell line being used may be exceptionally sensitive to NAE inhibition, or there might be an off-target effect causing cytotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Activity:

    • Perform a Western blot to check for the accumulation of known CRL substrates (e.g., p27, CDT1, phospho-IκBα) and a decrease in neddylated cullins.[1][3][4][5] This will confirm that the drug is engaging its intended target at the concentrations used.

  • Titrate the Dose:

    • Perform a detailed dose-response curve to determine the precise IC50 in your cell line. Compare this to published data for other cell lines.[1]

  • Control for Non-Specific Toxicity:

    • Include a negative control compound with a similar chemical scaffold but no NAE inhibitory activity.

    • Test the effect of this compound in a non-cancerous cell line to assess general cytotoxicity.

  • Investigate Apoptosis Pathway:

    • Use apoptosis assays (e.g., caspase-3/7 activity, Annexin V staining) to confirm that the observed cell death is programmed cell death, which is the expected outcome of NAE inhibition.[7]

Issue 2: Observation of Unexpected Phenotypes Unrelated to Cell Cycle Arrest or Apoptosis

Possible Cause: This is more likely to be an off-target effect or a previously uncharacterized consequence of NAE inhibition in your specific cellular model.

Troubleshooting Steps:

  • Literature Review:

    • Thoroughly search the literature for any reported non-canonical functions of the neddylation pathway or unexpected effects of NAE inhibitors in similar experimental systems.

  • Off-Target Prediction:

    • Utilize in silico tools to predict potential off-target kinases or other proteins that this compound might bind to.

  • Broad Kinase Profiling:

    • If an off-target kinase is suspected, perform an in vitro kinase assay panel to screen this compound against a broad range of kinases.

  • Pathway Analysis:

    • Use proteomic or transcriptomic approaches (e.g., RNA-seq, mass spectrometry) to identify signaling pathways that are perturbed by this compound treatment. This can provide unbiased insights into potential off-target effects.

Issue 3: In Vivo Studies Show Liver Toxicity

Possible Cause: As indicated by clinical trial data, this compound may have the potential for hepatotoxicity.[9][10]

Troubleshooting Steps:

  • Monitor Liver Enzymes:

    • In animal models, regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Analysis:

    • Perform histopathological examination of liver tissue from treated animals to look for signs of liver damage, such as necrosis, inflammation, or steatosis.

  • In Vitro Hepatotoxicity Assays:

    • Use primary hepatocytes or liver-derived cell lines (e.g., HepG2) to assess the direct cytotoxic effects of this compound on liver cells. Measure markers of cell viability and liver function.

  • Investigate Drug Metabolism:

    • Determine if this compound is metabolized in the liver and whether any of its metabolites are cytotoxic.

Data Presentation

Table 1: In Vitro Selectivity of this compound

EnzymeIC50 (nmol/L)Reference
NAE0.955[1]
UAE449[1]
SAE1,280[1]

Table 2: Comparison of Off-Target Activity between this compound and MLN4924

Off-TargetThis compound IC50 (µmol/L)MLN4924 IC50 (µmol/L)Reference
Carbonic Anhydrase II (CA2)0.7300.0167[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target NAE Inhibition
  • Cell Treatment: Plate cells at an appropriate density and treat with a dose range of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 4, 8, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against neddylated cullin, total cullin, p27, CDT1, phospho-IκBα, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: In Vitro Hepatotoxicity Assay
  • Cell Culture: Culture primary hepatocytes or HepG2 cells in the recommended medium.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours. Include a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Cell Viability Assessment:

    • Measure cell viability using an MTS or MTT assay according to the manufacturer's instructions.

  • Lactate Dehydrogenase (LDH) Assay:

    • Measure the release of LDH into the culture medium as an indicator of cell membrane damage.

  • Caspase-3/7 Activity Assay:

    • Measure caspase-3/7 activity to assess the induction of apoptosis.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Visualizations

TAS4464_On_Target_Pathway cluster_neddylation Neddylation Pathway cluster_downstream Downstream Effects This compound This compound NAE NAE This compound->NAE inhibits Cullin Cullin NAE->Cullin neddylates CRL_inactive Inactive CRL NEDD8 NEDD8 NEDD8->NAE activates Neddylated Cullin Neddylated Cullin Cullin->Neddylated Cullin CRL Active CRL Neddylated Cullin->CRL Substrates CRL Substrates (p27, CDT1, p-IκBα) CRL->Substrates degrades Accumulation Substrate Accumulation Apoptosis Apoptosis Accumulation->Apoptosis

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is on-target pathway inhibited? start->q1 a1_yes On-target effect confirmed q1->a1_yes Yes a1_no Check experimental setup (compound integrity, cell line) q1->a1_no No q2 Result consistent with known on-target effects? a1_yes->q2 a2_yes Likely on-target effect q2->a2_yes Yes a2_no Potential off-target effect or novel on-target biology q2->a2_no No investigate Investigate further: - Off-target prediction - Kinase profiling - Proteomics/Transcriptomics a2_no->investigate

Caption: Troubleshooting workflow for unexpected results.

Hepatotoxicity_Investigation cluster_invivo In Vivo Studies cluster_invitro In Vitro Assays Animal Model Animal Model Blood Sampling Blood Sampling Animal Model->Blood Sampling Histopathology Examine liver tissue Animal Model->Histopathology Hepatocytes Primary Hepatocytes or HepG2 cells Liver Enzymes Monitor ALT/AST Blood Sampling->Liver Enzymes Viability MTS/MTT Assay Hepatocytes->Viability Cytotoxicity LDH Assay Hepatocytes->Cytotoxicity Apoptosis Caspase Assay Hepatocytes->Apoptosis

Caption: Experimental workflow for investigating hepatotoxicity.

References

Technical Support Center: Managing TAS4464-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hepatotoxicity in animal models treated with TAS4464.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hepatotoxicity a concern?

A1: this compound is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway that regulates protein degradation via cullin-RING ligases (CRLs).[1] By inhibiting NAE, this compound leads to the accumulation of CRL substrate proteins, inducing apoptosis in cancer cells.[2] However, hepatotoxicity is a known class effect of NAE inhibitors.[3][4] In a phase 1 clinical trial of this compound, abnormal liver function tests (LFTs) were a dose-limiting toxicity.[3][4] Another NAE inhibitor, MLN4924 (pevonedistat), also demonstrated the potential for severe elevations in liver enzymes.[1] Therefore, careful monitoring and management of liver function are crucial during preclinical studies with this compound.

Q2: What is the likely mechanism of this compound-induced hepatotoxicity?

A2: While the exact mechanism is not fully elucidated, it is likely linked to its on-target effect of NAE inhibition. Inhibition of CRLs, particularly CRL3, can lead to the accumulation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). While NRF2 activation is a primary defense against oxidative stress, its sustained, high-level accumulation can disrupt normal cellular function and lead to metabolic dysregulation and cellular stress in hepatocytes, potentially contributing to liver injury.

Q3: What are the typical signs of hepatotoxicity to monitor in animal models treated with this compound?

A3: Researchers should monitor a combination of clinical and laboratory parameters:

  • Clinical Signs: While preclinical studies with this compound in xenograft models reported no marked weight loss, any signs of poor health such as weight loss, lethargy, ruffled fur, or changes in behavior should be noted.[2]

  • Biochemical Markers: The most critical indicators are serum levels of liver enzymes. Significant elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury. Increases in alkaline phosphatase (ALP) and total bilirubin can indicate cholestatic injury.

  • Histopathology: Microscopic examination of liver tissue is the gold standard for assessing liver damage. Look for signs of hepatocellular necrosis, apoptosis, inflammation, steatosis (fatty change), and cholestasis.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (ALT/AST) Observed in Treated Animals

Question: We have observed a significant, dose-dependent increase in serum ALT and AST levels in our mouse model following this compound administration. How should we proceed?

Answer:

  • Confirm the Finding: Repeat the liver function tests on a fresh serum sample to rule out sample handling errors. Ensure your baseline (vehicle control) levels are within the normal range for the specific strain and age of the animals.

  • Characterize the Injury:

    • Collect Time-Course Data: Measure ALT/AST levels at multiple time points after this compound administration (e.g., 6, 24, 48, 72 hours) to understand the kinetics of the injury (onset, peak, and resolution).

    • Measure Other Markers: Analyze serum for ALP and total bilirubin to determine if the injury is purely hepatocellular or has a cholestatic component.

  • Histopathological Correlation: Euthanize a subset of animals at peak injury time points for histopathological analysis of the liver. This will confirm the biochemical findings and provide detailed information on the nature and severity of the liver damage.

  • Dose-Response Evaluation: If not already done, perform a dose-response study to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the dose at which hepatotoxicity becomes apparent. This is crucial for establishing a therapeutic window.

  • Consider Mitigation Strategies: If the hepatotoxicity is limiting the evaluation of anti-tumor efficacy, consider co-administration of a hepatoprotective agent.

Illustrative Data Presentation:

The following table presents hypothetical data illustrating a dose-dependent increase in liver enzymes. Note: This is representative data, as specific preclinical toxicology data for this compound is not publicly available.

Treatment Group (mg/kg, IV, weekly)Serum ALT (U/L) (Mean ± SD)Serum AST (U/L) (Mean ± SD)
Vehicle Control40 ± 865 ± 12
This compound (25 mg/kg)65 ± 1590 ± 20
This compound (50 mg/kg)250 ± 50310 ± 65
This compound (100 mg/kg)800 ± 150 950 ± 200
* p < 0.05, ** p < 0.01 compared to vehicle control.

Troubleshooting Workflow:

start Elevated ALT/AST Observed confirm Repeat LFTs start->confirm characterize Time-course & Full LFT Panel confirm->characterize Confirmed histology Perform Histopathology characterize->histology dose_response Conduct Dose-Response Study histology->dose_response mitigate Consider Mitigation Strategies dose_response->mitigate end Refine Experimental Protocol mitigate->end

Caption: Troubleshooting workflow for elevated liver enzymes.

Issue 2: Investigating the Role of the CRL-NRF2 Pathway in Hepatotoxicity

Question: We hypothesize that the observed hepatotoxicity is related to the CRL-NRF2 signaling pathway. What experiments can we perform to investigate this?

Answer:

To investigate the involvement of the CRL-NRF2 pathway, you should assess the expression and localization of key proteins in this pathway in liver tissue from this compound-treated and control animals.

  • Western Blot Analysis: This is a key technique to quantify changes in protein expression.

    • Sample Preparation: Homogenize liver tissue samples and prepare both whole-cell lysates and nuclear/cytoplasmic fractions.

    • Target Proteins:

      • NRF2: Expect an accumulation of NRF2 in both the cytoplasm and nucleus.

      • Keap1: NRF2's negative regulator.

      • Downstream NRF2 targets: Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) are classic markers of NRF2 activation.

      • Markers of Cellular Stress/Apoptosis: Cleaved Caspase-3 and PARP.

      • Loading Controls: β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions, and α-Tubulin for cytoplasmic fractions.

  • Immunohistochemistry (IHC): IHC will allow you to visualize the localization of NRF2 within the liver tissue. An increase in nuclear NRF2 staining in hepatocytes of this compound-treated animals would strongly support the activation of this pathway.

Illustrative Data Presentation:

The following table shows hypothetical results from a western blot analysis.

Treatment GroupNuclear NRF2 (Relative Density)Cytoplasmic HO-1 (Relative Density)Cleaved Caspase-3 (Relative Density)
Vehicle Control1.0 ± 0.21.0 ± 0.31.0 ± 0.1
This compound (100 mg/kg)4.5 ± 0.8 3.8 ± 0.63.2 ± 0.5
p < 0.05, ** p < 0.01 compared to vehicle control.

Experimental Workflow Diagram:

cluster_proteins Target Proteins start Liver Tissue Samples (Control & this compound-treated) homogenize Homogenize & Lyse start->homogenize ihc Immunohistochemistry start->ihc fractionate Nuclear/Cytoplasmic Fractionation homogenize->fractionate wb_wc Western Blot (Whole Cell) homogenize->wb_wc wb_nuc Western Blot (Nuclear/Cyto) fractionate->wb_nuc p_stress Cleaved Caspase-3, PARP wb_wc->p_stress p_nrf2_targets HO-1, NQO1 wb_wc->p_nrf2_targets p_nrf2 NRF2, Keap1 wb_nuc->p_nrf2 p_ihc NRF2 Localization ihc->p_ihc

Caption: Workflow for investigating the CRL-NRF2 pathway.

Issue 3: Implementing a Mitigation Strategy for Hepatotoxicity

Question: Our efficacy studies are confounded by this compound-induced hepatotoxicity. Are there any potential mitigation strategies we can try in our animal model?

Answer:

Yes, co-administration of a hepatoprotective agent with antioxidant properties can be a viable strategy. Silymarin, a flavonoid extracted from milk thistle, is a well-documented antioxidant that has been shown to protect the liver from drug-induced injury in various animal models.[1][3][4][5][6][7]

Experimental Protocol for Silymarin Co-administration:

  • Animal Model: Use the same animal model in which you observed this compound-induced hepatotoxicity.

  • Dosing:

    • Silymarin: Administer silymarin orally (e.g., via gavage) at a dose range of 50-200 mg/kg daily.[5] It is recommended to start the silymarin treatment a few days before the first dose of this compound and continue throughout the study period.

    • This compound: Administer this compound as per your original protocol.

  • Study Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound alone

    • Group 3: Silymarin alone

    • Group 4: this compound + Silymarin

  • Endpoints:

    • Monitor serum ALT and AST levels.

    • Perform histopathological evaluation of the liver at the end of the study.

    • Continue to monitor anti-tumor efficacy to ensure silymarin does not interfere with the therapeutic effect of this compound.

Illustrative Data Presentation:

Hypothetical results of a mitigation study.

Treatment GroupSerum ALT (U/L) (Mean ± SD)Tumor Volume (mm³) (Mean ± SD)
Vehicle Control42 ± 91500 ± 250
This compound (100 mg/kg)850 ± 160300 ± 80
This compound + Silymarin (100 mg/kg)200 ± 45#320 ± 90
Silymarin (100 mg/kg)45 ± 101450 ± 230
# p < 0.01 compared to this compound alone group.

Key Signaling Pathway

This compound Mechanism of Action and Postulated Hepatotoxicity Pathway

This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits Neddylation Neddylation Pathway NAE->Neddylation Required for CRL_inactive Inactive Cullin-Ring Ligases (CRLs) NAE->CRL_inactive CRL_active Active CRLs Neddylation->CRL_active Substrate_accumulation Accumulation of CRL Substrates CRL_inactive->Substrate_accumulation Leads to Substrate_degradation Substrate Degradation CRL_active->Substrate_degradation Homeostasis Cellular Homeostasis Substrate_degradation->Homeostasis p27_CDT1 p27, CDT1, etc. Substrate_accumulation->p27_CDT1 NRF2_accum NRF2 Substrate_accumulation->NRF2_accum Apoptosis Apoptosis (Anti-tumor effect) p27_CDT1->Apoptosis Oxidative_stress Oxidative Stress & Metabolic Dysregulation NRF2_accum->Oxidative_stress Hepatotoxicity Hepatotoxicity Oxidative_stress->Hepatotoxicity

References

Strategies to mitigate TAS4464 off-target effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TAS4464 in vitro. The information is designed to help mitigate potential off-target effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme in the neddylation pathway. By inhibiting NAE, this compound prevents the conjugation of NEDD8 to its substrates, most notably the cullin proteins that are essential components of cullin-RING E3 ubiquitin ligases (CRLs).[3][4] This inactivation of CRLs leads to the accumulation of their substrate proteins, which are involved in critical cellular processes such as cell cycle progression and apoptosis.[1][4] The accumulation of these substrates ultimately triggers programmed cell death in cancer cells.

Q2: What are the known off-target effects of this compound observed in vitro?

A2: The most significant off-target effect of this compound is potential hepatotoxicity.[5] While one study reported minimal cytotoxicity in primary human hepatocytes after 24 hours of treatment, a phase 1 clinical trial was halted due to dose-limiting liver function abnormalities.[3] Therefore, careful monitoring of hepatotoxicity is crucial in vitro, especially in long-term experiments. Compared to the earlier NAE inhibitor MLN4924, this compound shows significantly less inhibition of carbonic anhydrase II (CA2), indicating higher selectivity in that regard.[3]

Q3: How can I assess the on-target activity of this compound in my cell line?

A3: The most direct way to measure the on-target activity of this compound is to assess the inhibition of the neddylation pathway. This can be achieved by performing a western blot to detect the levels of neddylated cullins and the accumulation of known CRL substrates. A decrease in neddylated cullins and an increase in substrates like p-IκBα, CDT1, or p27 upon this compound treatment would confirm on-target activity.[4][6]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines, particularly hepatocytes.

Possible Cause: This may be due to the known off-target hepatotoxicity of this compound. The mechanism is not fully elucidated but may involve the NF-κB and TNF-α signaling pathways, which play complex roles in liver cell survival and death.[5][7][8]

Solutions:

  • Refine Cell Model:

    • Switch to 3D Liver Models: Three-dimensional (3D) liver spheroids or organoids, particularly co-cultures of hepatocytes with non-parenchymal cells, offer a more physiologically relevant model and can provide more predictive data on hepatotoxicity compared to 2D monocultures.[9][10][11]

    • Use Robust Cell Lines: HepaRG cells, which can differentiate into both hepatocyte-like and biliary-like cells, are a well-established model for in vitro toxicity studies and may offer more consistent results than some other liver cell lines.[12][13]

  • Optimize Experimental Conditions:

    • Time- and Dose-Response: Conduct detailed time-course and dose-response experiments to determine the therapeutic window for your specific cell model. On-target effects in cancer cells may occur at concentrations that have minimal toxicity in hepatocytes over shorter time periods.

    • Monitor Key Markers: Assess hepatotoxicity using a panel of assays, including cell viability (e.g., ATP content), release of liver enzymes (e.g., ALT, AST, LDH), and markers of liver function (e.g., albumin production).

  • Investigate Mechanistic Pathways:

    • NF-κB and TNF-α Signaling: If hepatotoxicity is observed, consider investigating the activation of NF-κB and TNF-α signaling pathways in your liver cell model. This can be done by western blotting for key pathway proteins or by using reporter assays.

Issue 2: Inconsistent or lack of on-target effects at expected concentrations.

Possible Cause: This could be due to several factors, including cell line-specific sensitivity, incorrect drug concentration, or issues with the experimental protocol.

Solutions:

  • Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared and stored to maintain its potency.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[3] It is advisable to perform a dose-response curve to determine the IC50 for your specific cell line.

  • Verify On-Target Engagement: Use western blotting to confirm that this compound is inhibiting the neddylation pathway in your cells, as described in FAQ 3.

  • Control Experiments: Include a positive control cell line known to be sensitive to this compound if possible.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
On-Target Potency
NAE IC500.955 nMCell-free assay[1]
Off-Target Selectivity
UAE IC50449 nMCell-free assay[3]
SAE IC501,280 nMCell-free assay[3]
Carbonic Anhydrase II (CA2) IC50730 nMCell-free assay[3]
In Vitro Cytotoxicity
Primary Human Hepatocytes (24h)82-83% viability at 300-1000 nM3D Culture[3]
Human PBMCs (72h)IC50 = 5.24 ± 3.63 µM2D Culture[3]
CCRF-CEM (Leukemia)IC50 ~ 1-10 nM2D Culture[14]
HCT116 (Colon Cancer)IC50 ~ 1-10 nM2D Culture[14]

Experimental Protocols

Protocol 1: Assessment of On-Target Activity by Western Blot
  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against neddylated cullin, total cullin, p-IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: In Vitro Hepatotoxicity Assessment using 3D Liver Spheroids
  • Spheroid Formation: Form 3D liver spheroids from HepaRG cells or primary human hepatocytes using a low-attachment plate or hanging drop method.[11][15] Allow the spheroids to mature for the recommended period (e.g., 5-7 days).

  • This compound Treatment: Treat the mature spheroids with a range of this compound concentrations and a vehicle control. Due to the longevity of 3D cultures, longer-term treatments (e.g., 72 hours to 14 days) with repeated dosing can be performed.

  • Cell Viability Assessment: Measure cell viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

  • Liver Enzyme Measurement: Collect the culture supernatant at various time points and measure the activity of released enzymes like ALT, AST, and LDH using commercially available assay kits.

  • Liver Function Assessment: Analyze the culture supernatant for levels of albumin and urea, key indicators of hepatocyte function, using specific ELISA kits.

Signaling Pathways and Experimental Workflows

On_Target_Signaling_Pathway This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits NEDD8_E2 NEDD8 Conjugation to E2 NAE->NEDD8_E2 CRL Cullin-RING Ligase (CRL) NEDD8_E2->CRL Neddylates Neddylated_CRL Neddylated CRL (Active) CRL->Neddylated_CRL Ubiquitination Substrate Ubiquitination Neddylated_CRL->Ubiquitination Promotes Accumulation Substrate Accumulation CRL_Substrates CRL Substrates (e.g., p-IκBα, CDT1, p27) CRL_Substrates->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Proteasomal_Degradation->CRL_Substrates Degrades Proteasomal_Degradation->Accumulation Inhibition leads to Apoptosis Apoptosis Accumulation->Apoptosis

Caption: On-target signaling pathway of this compound.

Potential_Off_Target_Hepatotoxicity_Pathway cluster_this compound This compound Treatment cluster_hepatocyte Hepatocyte This compound This compound NAE_Inhibition On-Target: NAE Inhibition This compound->NAE_Inhibition Off_Target_Interaction Potential Off-Target Interaction This compound->Off_Target_Interaction NFkB_Modulation NF-κB Pathway Modulation NAE_Inhibition->NFkB_Modulation Downstream effect of CRL substrate accumulation (p-IκBα) Off_Target_Interaction->NFkB_Modulation May lead to TNFa_Signaling TNF-α Signaling Alteration NFkB_Modulation->TNFa_Signaling Hepatotoxicity Hepatotoxicity (Cell Death, Liver Dysfunction) NFkB_Modulation->Hepatotoxicity Dual role in pro-survival/pro-death Cell_Stress Cellular Stress / ROS TNFa_Signaling->Cell_Stress Cell_Stress->Hepatotoxicity

Caption: Potential mechanism of this compound-induced hepatotoxicity.

Experimental_Workflow_Hepatotoxicity cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Cell_Model Select Cell Model (e.g., 3D Liver Spheroids) Dose_Response Design Dose-Response & Time-Course Cell_Model->Dose_Response Treatment Treat with this compound Dose_Response->Treatment Data_Collection Collect Supernatant & Lyse Spheroids Treatment->Data_Collection Viability Cell Viability Assay (ATP) Data_Collection->Viability Enzymes Enzyme Release Assays (ALT, AST, LDH) Data_Collection->Enzymes Function Function Assays (Albumin, Urea) Data_Collection->Function Western_Blot Western Blot (On/Off-target pathways) Data_Collection->Western_Blot

Caption: Workflow for assessing this compound hepatotoxicity in vitro.

References

Identifying biomarkers for TAS4464 sensitivity and resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAS4464, a potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying biomarkers for this compound sensitivity and resistance and to offer troubleshooting support for related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the NEDD8-Activating Enzyme (NAE), which is a critical component of the neddylation pathway.[1][2][3] NAE is the E1 enzyme that initiates the conjugation of NEDD8 (a ubiquitin-like protein) to substrate proteins.[2] The primary substrates of this pathway are the cullin proteins, which are scaffolds for cullin-RING ubiquitin ligases (CRLs). By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs.[1][2] This results in the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][3] The accumulation of these substrates disrupts various cellular processes, including cell cycle progression, DNA replication, and NF-κB signaling, ultimately leading to apoptosis and tumor growth inhibition.[1]

Q2: What are the known biomarkers for sensitivity to this compound?

A2: While a single predictive biomarker for this compound sensitivity has not been definitively identified, current research suggests that cancer cells with an activated neddylation pathway are more sensitive to NAE inhibition. A gene signature composed of 35 neddylated substrates has been shown to effectively classify cancer cell lines into sensitive and insensitive groups. The overexpression of these genes is correlated with increased sensitivity to this compound. Therefore, assessing the expression levels of this gene signature could serve as a potential biomarker for sensitivity.

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific studies on acquired resistance to this compound are limited, mechanisms of resistance to other NAE inhibitors, such as pevonedistat (MLN4924), have been identified and may be relevant. These include:

  • Mutations in the NAE enzyme: Point mutations in the UBA3 gene, which encodes a subunit of the NAE enzyme, have been shown to confer resistance to NAE inhibitors.[4][5] These mutations can alter the binding affinity of the inhibitor to the enzyme.

  • Overexpression of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can lead to increased efflux of the drug from the cancer cells, thereby reducing its intracellular concentration and efficacy.[6]

Q4: How can I determine if my cells are sensitive or resistant to this compound?

A4: The sensitivity of your cells to this compound can be determined by performing a cytotoxicity assay to measure the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher sensitivity. For a deeper understanding, you can investigate the potential biomarkers mentioned above. For sensitivity, you could perform RNA sequencing to analyze the expression of the 35-gene neddylation signature. For resistance, you could sequence the UBA3 gene to check for mutations and use techniques like quantitative PCR (qPCR) or Western blotting to assess the expression level of ABCG2.

Troubleshooting Guides

Problem 1: I am not observing the expected accumulation of CRL substrates (e.g., p27, CDT1) after this compound treatment in my Western blot.

Possible Cause Troubleshooting Step
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Refer to the IC50 values in Table 1 for guidance.
Insufficient treatment time Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal duration of this compound treatment for observing substrate accumulation.
Poor antibody quality Validate your primary antibodies for the CRL substrates of interest using positive and negative controls.
Cell line is resistant to this compound Assess for potential resistance mechanisms as described in the FAQs (e.g., UBA3 sequencing, ABCG2 expression).
Technical issues with Western blotting Ensure proper protein extraction, quantification, loading, and transfer. Use a loading control to verify equal loading.

Problem 2: My in vivo xenograft model is not responding to this compound treatment.

Possible Cause Troubleshooting Step
Inadequate dosing or schedule Optimize the dose and administration schedule of this compound for your specific xenograft model. Preclinical studies have shown efficacy with weekly or twice-weekly intravenous administration.[1][2]
Poor drug bioavailability Verify the formulation and administration route of this compound. Ensure proper handling and storage of the compound.
Tumor model is inherently resistant Characterize the baseline expression of sensitivity and resistance biomarkers in your tumor model before initiating in vivo studies.
Tumor heterogeneity Analyze tumor samples post-treatment to assess for the emergence of resistant clones.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CCRF-CEMAcute Lymphoblastic Leukemia0.003
HCT116Colon Cancer0.012
THP-1Acute Monocytic Leukemia0.004
GRANTA-519Mantle Cell Lymphoma0.005
SU-CCS-1Clear Cell Sarcoma0.021
MM.1SMultiple Myeloma0.00362
OPM-2Multiple Myeloma0.149

Data compiled from published studies. IC50 values can vary based on experimental conditions.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of Cullin Neddylation and Substrate Accumulation

Objective: To assess the effect of this compound on the neddylation of cullins and the accumulation of CRL substrate proteins.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NEDD8, anti-Cullin1, anti-p27, anti-CDT1, anti-phospho-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired duration.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: RNA Sequencing to Identify Sensitivity Gene Signature

Objective: To analyze the gene expression profile of cancer cells to assess the 35-gene neddylation signature associated with this compound sensitivity.

Materials:

  • RNA extraction kit

  • DNase I

  • Library preparation kit for RNA sequencing

  • Next-generation sequencing platform

Procedure:

  • Cell Culture and RNA Extraction: Culture cells of interest and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA using a library preparation kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Analyze the expression of the 35-gene neddylation signature to classify cells as potentially sensitive or insensitive to this compound.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for c-Myc

Objective: To investigate the binding of the CRL substrate c-Myc to the promoter regions of its target genes following this compound treatment.

Materials:

  • Formaldehyde

  • Glycine

  • Cell lysis buffer

  • Sonication equipment

  • Anti-c-Myc antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters (e.g., PMAIP1, CFLAR) and a negative control region

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an anti-c-Myc antibody or control IgG overnight. Capture the antibody-chromatin complexes with protein A/G beads.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • qPCR Analysis: Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the promoter regions of c-Myc target genes.

Visualizations

TAS4464_Mechanism_of_Action cluster_neddylation Neddylation Pathway cluster_crl CRL Activity cluster_outcome Cellular Outcome NEDD8 NEDD8 NAE NAE (APP-BP1/UBA3) NEDD8->NAE E2 E2 (UBE2M/UBE2F) NAE->E2 Cullin Cullin E2->Cullin Neddylated_Cullin Neddylated Cullin Cullin->Neddylated_Cullin Neddylation CRL CRL Complex (Cullin-RING Ligase) Neddylated_Cullin->CRL Activation Substrate CRL Substrates (e.g., p27, CDT1, p-IκBα) CRL->Substrate Ubiquitination Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Substrate_Accumulation Substrate Accumulation Substrate->Substrate_Accumulation Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->NAE Inhibition Apoptosis Apoptosis Substrate_Accumulation->Apoptosis CellCycleArrest Cell Cycle Arrest Substrate_Accumulation->CellCycleArrest

Caption: Mechanism of action of this compound.

Experimental_Workflow_Biomarker_ID cluster_sensitivity Sensitivity Biomarker Identification cluster_resistance Resistance Biomarker Identification Start_S Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (IC50 determination) Start_S->Cytotoxicity Group Group Cells: Sensitive vs. Insensitive Cytotoxicity->Group RNA_Seq RNA Sequencing Group->RNA_Seq Gene_Signature Identify Neddylation Gene Signature RNA_Seq->Gene_Signature Start_R This compound-Resistant Cell Line Generation Genomic_Analysis Genomic Analysis (e.g., DNA Sequencing) Start_R->Genomic_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Start_R->Gene_Expression UBA3_Mutation Identify UBA3 Mutations Genomic_Analysis->UBA3_Mutation ABCG2_Overexpression Identify ABCG2 Overexpression Gene_Expression->ABCG2_Overexpression

Caption: Workflow for biomarker identification.

TAS4464_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound NAE NAE Inhibition This compound->NAE CRL_Inactivation CRL Inactivation NAE->CRL_Inactivation cMyc_Accumulation c-Myc Accumulation CRL_Inactivation->cMyc_Accumulation NOXA_Induction NOXA Induction cMyc_Accumulation->NOXA_Induction cFLIP_Downregulation c-FLIP Downregulation cMyc_Accumulation->cFLIP_Downregulation Caspase9 Caspase-9 Activation NOXA_Induction->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Caspase8 Caspase-8 Activation cFLIP_Downregulation->Caspase8 Caspase8->Apoptosis

Caption: this compound-induced apoptosis pathway.

References

Validation & Comparative

A Head-to-Head Comparison of NAE Inhibitors: TAS4464 Versus Pevonedistat (MLN4924)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the potency and selectivity of two prominent NEDD8-activating enzyme inhibitors.

This guide provides a comprehensive comparison of TAS4464 and pevonedistat (MLN4924), two small molecule inhibitors of the NEDD8-activating enzyme (NAE). NAE is the crucial E1 enzyme in the neddylation pathway, a post-translational modification process essential for the activity of cullin-RING E3 ubiquitin ligases (CRLs). The inhibition of NAE leads to the accumulation of CRL substrate proteins, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[1][2] This comparison is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the neddylation pathway.

Mechanism of Action of NAE Inhibitors

Both this compound and pevonedistat are potent and selective inhibitors of NAE.[1][3] They function by forming a covalent adduct with NEDD8 within the catalytic pocket of NAE, which prevents the transfer of NEDD8 to its cognate E2 conjugating enzyme.[2][4] This blockade of the neddylation cascade leads to the inactivation of CRLs. Consequently, CRL substrate proteins, which are often involved in cell cycle control and stress responses (e.g., CDT1, p27, and phosphorylated IκBα), accumulate within the cell, triggering downstream anti-tumor effects.[1][5][6]

Neddylation_Pathway_Inhibition Mechanism of NAE Inhibition NAE NAE (E1) E2 E2 (UBC12) NAE->E2 NEDD8 Transfer NEDD8 NEDD8 NEDD8->NAE ATP ATP ATP->NAE Inhibitor This compound or Pevonedistat (MLN4924) Inhibitor->NAE Inhibition CRL Cullin-RING Ligase (CRL) E2->CRL NEDD8 Conjugation Substrate CRL Substrates (e.g., p27, CDT1) CRL->Substrate Ubiquitination Degradation Proteasomal Degradation Substrate->Degradation Accumulation Substrate Accumulation Substrate->Accumulation Blockade Apoptosis Apoptosis, Cell Cycle Arrest Accumulation->Apoptosis

Figure 1. Simplified signaling pathway of NAE inhibition.

Potency Comparison: this compound vs. Pevonedistat

Experimental data demonstrates that this compound is a more potent inhibitor of NAE than pevonedistat. In biochemical assays, this compound exhibits a sub-nanomolar IC50 value, indicating extremely high potency. Furthermore, this compound displays greater selectivity for NAE over other E1 enzymes like UAE and SAE.[1]

CompoundTargetIC50 (nmol/L)Off-Target (CA2) IC50 (µmol/L)
This compound NAE0.955 [1]0.730[1]
Pevonedistat (MLN4924) NAE10.5[1]0.0167[1]

Table 1. Comparison of in vitro potency and selectivity of this compound and pevonedistat.

In cellular assays, this compound consistently demonstrates superior anti-proliferative activity across a range of cancer cell lines compared to pevonedistat. The growth inhibitory (GI50) values for this compound are reported to be 3- to 64-fold lower than those of pevonedistat in various cancer cell lines.[1]

Cell LineCancer TypeThis compound GI50 (nmol/L)Pevonedistat (MLN4924) GI50 (nmol/L)
CCRF-CEMAcute Lymphoblastic Leukemia1.119
GRANTA-519Mantle Cell Lymphoma1.383
HCT116Colon Cancer3.025
A549Lung Cancer1271

Table 2. Comparison of the 72-hour growth inhibitory (GI50) concentrations of this compound and pevonedistat in various human cancer cell lines. Data extracted from Yoshimura et al., Mol Cancer Ther, 2019.[1]

Experimental Protocols

NAE Biochemical Inhibition Assay (E1-E2 Thioester Transfer Assay)

This assay measures the ability of a compound to inhibit the transfer of NEDD8 from the NAE (E1) to the E2 conjugating enzyme, UBC12.

Materials:

  • Recombinant human NAE (APP-BP1/UBA3)

  • Recombinant human UBC12

  • Recombinant human NEDD8

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound, pevonedistat) dissolved in DMSO

  • Non-reducing SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot apparatus and reagents

  • Anti-NEDD8 antibody

Procedure:

  • Prepare a reaction mixture containing NAE, NEDD8, and ATP in the assay buffer.

  • Add serial dilutions of the test compounds (this compound or pevonedistat) or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding UBC12 to the mixture.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding non-reducing SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-NEDD8 antibody to detect the formation of the NEDD8-UBC12 thioester conjugate.

  • Quantify the band intensities corresponding to the NEDD8-UBC12 conjugate.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow NAE Biochemical Assay Workflow Start Start Mix Prepare Reaction Mix (NAE, NEDD8, ATP) Start->Mix Inhibit Add Inhibitor (this compound or Pevonedistat) Mix->Inhibit Incubate1 Incubate Inhibit->Incubate1 React Add E2 (UBC12) to Initiate Reaction Incubate1->React Incubate2 Incubate React->Incubate2 Stop Stop Reaction Incubate2->Stop Analyze Analyze by SDS-PAGE and Western Blot Stop->Analyze Quantify Quantify NEDD8-E2 Conjugate and Calculate IC50 Analyze->Quantify End End Quantify->End

Figure 2. Workflow for the NAE biochemical inhibition assay.
Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • 96-well opaque-walled microplates

  • Complete cell culture medium

  • Test compounds (this compound, pevonedistat) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, pevonedistat, or DMSO (vehicle control) and incubate for 72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the GI50 values by plotting the data on a dose-response curve.

Conclusion

Based on the available preclinical data, this compound is a more potent and selective inhibitor of NAE compared to pevonedistat (MLN4924). This increased potency translates to greater anti-proliferative activity in a variety of cancer cell lines. The higher selectivity of this compound may also result in a more favorable safety profile by minimizing off-target effects. These findings suggest that this compound is a promising second-generation NAE inhibitor with the potential for enhanced therapeutic efficacy in the treatment of various cancers. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two compounds in patients.

References

Comparative Analysis of TAS4464 and Other NAE Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NEDD8-activating enzyme (NAE) inhibitor TAS4464 with other notable inhibitors in its class, including pevonedistat (MLN4924), SOMCL-19-133, and M22. This analysis is supported by preclinical experimental data to inform future research and development decisions.

The neddylation pathway, crucial for the function of Cullin-RING ligases (CRLs), is a key regulator of protein homeostasis and a validated target in oncology. Inhibition of the NAE, the apical enzyme in this pathway, has emerged as a promising therapeutic strategy. This guide delves into the comparative efficacy and mechanisms of this compound and other NAE inhibitors.

Mechanism of Action: The Neddylation Pathway and NAE Inhibition

The NEDD8-activating enzyme (NAE) initiates the neddylation cascade, a process essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of a significant portion of the cellular proteome, including key proteins involved in cell cycle control, DNA replication, and signal transduction.

NAE inhibitors block this pathway, leading to the inactivation of CRLs and the accumulation of their substrates. This disruption of protein homeostasis can induce cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition. All inhibitors discussed in this guide—this compound, pevonedistat, SOMCL-19-133, and M22—share this fundamental mechanism of action.

NAE Signaling Pathway and Inhibition cluster_0 Neddylation Cascade cluster_1 NAE Inhibitors NEDD8 NEDD8 NAE (E1) NAE (E1) NEDD8->NAE (E1) ATP UBC12 (E2) UBC12 (E2) NAE (E1)->UBC12 (E2) CRL (E3) CRL (E3) UBC12 (E2)->CRL (E3) Substrate Substrate CRL (E3)->Substrate Neddylated CRL Ubiquitination Ubiquitination Substrate->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation NAE_Inhibitors This compound pevonedistat SOMCL-19-133 M22 NAE_Inhibitors->NAE (E1) Inhibition MTT Assay Workflow Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat cells with NAE inhibitors (e.g., 72 hours) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent to each well Compound_Treatment->MTT_Addition Incubation Incubate to allow formazan formation MTT_Addition->Incubation Solubilization Add solubilization solution (e.g., DMSO) Incubation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading In Vivo Xenograft Model Workflow Cell_Injection Inject human cancer cells subcutaneously or orthotopically into immunocompromised mice Tumor_Growth Allow tumors to establish and reach a specific size Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Drug_Administration Administer NAE inhibitor or vehicle according to a defined schedule Randomization->Drug_Administration Tumor_Measurement Measure tumor volume periodically Drug_Administration->Tumor_Measurement Endpoint_Analysis Analyze tumor growth inhibition, body weight changes, and survival Tumor_Measurement->Endpoint_Analysis

Validating TAS4464's On-Target Effects: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of TAS4464, a potent and selective NEDD8-activating enzyme (NAE) inhibitor, with the genetic knockout of its target using CRISPR-Cas9 technology. By presenting experimental data and detailed protocols, this document serves as a valuable resource for validating the mechanism of action of this compound and similar compounds in preclinical research.

Introduction

This compound is a small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] This pathway regulates the activity of cullin-RING ligases (CRLs), which in turn control the degradation of a wide range of proteins involved in cell cycle progression, signal transduction, and apoptosis.[3][4][5] By inhibiting NAE, this compound leads to the accumulation of CRL substrate proteins such as p27, CDT1, and phosphorylated IκBα, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][5]

CRISPR-Cas9 gene editing offers a powerful tool to validate the on-target effects of drugs like this compound.[6][7][8] By specifically knocking out the gene encoding NAE (NAE1/UBA3), researchers can create a cellular model that phenocopies the effects of complete pharmacological inhibition. This allows for a direct comparison between the genetic and chemical perturbation of the target, helping to distinguish on-target from potential off-target effects of the compound.

This guide compares the cellular effects of this compound treatment with those of NAE1 knockout using CRISPR-Cas9. We provide illustrative data on cell viability, apoptosis induction, and the accumulation of key CRL substrates. Furthermore, detailed experimental protocols and workflow diagrams are included to facilitate the replication of these validation studies.

Comparative Data: this compound vs. NAE1 Knockout

The following table summarizes the expected quantitative outcomes from experiments comparing the effects of this compound, its less potent alternative MLN4924, and CRISPR-mediated NAE1 knockout in a relevant cancer cell line (e.g., a human colorectal cancer line like HCT116 or an acute myeloid leukemia line like MV4-11).

ParameterVehicle ControlThis compound (10 nM)MLN4924 (100 nM)NAE1 Knockout (CRISPR)
Cell Viability (IC50) N/A~5 nM~50 nMN/A
Apoptosis Rate (% Annexin V+) ~5%~60%~45%~65%
p27 Protein Level (Fold Change) 1~4.5~3.0~5.0
CDT1 Protein Level (Fold Change) 1~4.0~2.5~4.5
Phospho-IκBα Level (Fold Change) 1~3.5~2.0~4.0

Note: The data presented in this table is illustrative and synthesized based on the trends reported in the scientific literature. Actual results may vary depending on the cell line, experimental conditions, and specific protocols used.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental design, the following diagrams are provided in the DOT language for Graphviz.

TAS4464_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE inhibition CRL Cullin-RING Ligases (CRL) NAE->CRL activates Substrates CRL Substrates (p27, CDT1, p-IκBα) CRL->Substrates ubiquitinates Degradation Proteasomal Degradation Substrates->Degradation Apoptosis Apoptosis Substrates->Apoptosis accumulation leads to CellCycle Cell Cycle Arrest Substrates->CellCycle accumulation leads to

Caption: Signaling pathway inhibited by this compound.

CRISPR_Validation_Workflow cluster_crispr CRISPR-Cas9 Gene Editing cluster_treatment Pharmacological Treatment cluster_assays Phenotypic & Molecular Assays sgRNA Design & Synthesize sgRNA for NAE1 Transfection Transfect Cancer Cells with Cas9 & sgRNA sgRNA->Transfection Selection Select & Expand Knockout Clones Transfection->Selection Validation Validate Knockout (Sequencing & Western Blot) Selection->Validation Viability Cell Viability Assay (e.g., CellTiter-Glo) Validation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Validation->Apoptosis Western Western Blot Analysis (p27, CDT1, p-IκBα) Validation->Western WildType Culture Wild-Type Cancer Cells Treatment Treat with this compound, MLN4924, or Vehicle WildType->Treatment Treatment->Viability Treatment->Apoptosis Treatment->Western

Caption: Experimental workflow for validating this compound on-target effects.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Knockout of NAE1

This protocol outlines the steps for generating NAE1 knockout cell lines using CRISPR-Cas9.

a. sgRNA Design and Cloning:

  • Design two to three single guide RNAs (sgRNAs) targeting a conserved early exon of the NAE1 (UBA3) gene using a publicly available tool (e.g., CHOPCHOP).

  • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).

b. Transfection and Clonal Selection:

  • Transfect the chosen cancer cell line with the sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • 48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).

  • Expand the single-cell clones in culture medium.

c. Knockout Validation:

  • Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the region of NAE1 targeted by the sgRNAs and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Analysis: Lyse the validated knockout clones and perform a western blot to confirm the absence of NAE1 protein expression. Use an antibody specific to NAE1.

Cell Viability Assay

This protocol measures the effect of this compound and comparators on cell proliferation.

a. Cell Seeding:

  • Seed the wild-type and NAE1 knockout cells in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of culture medium.

b. Compound Treatment:

  • Prepare serial dilutions of this compound and MLN4924.

  • Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

c. Data Acquisition:

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay

This protocol quantifies the percentage of apoptotic cells using Annexin V staining and flow cytometry.

a. Cell Treatment:

  • Seed cells in 6-well plates and treat with this compound, MLN4924, or vehicle control for 48 hours. Culture NAE1 knockout and wild-type control cells in parallel.

b. Cell Staining:

  • Harvest the cells (including any floating cells) and wash with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

c. Flow Cytometry Analysis:

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

  • Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting the accumulation of CRL substrate proteins.

a. Protein Extraction:

  • Treat cells as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

b. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p27, CDT1, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Conclusion

The validation of on-target effects is a cornerstone of modern drug development. The methodologies and comparative data presented in this guide demonstrate how CRISPR-Cas9 technology can be effectively utilized to confirm that the cellular phenotypes induced by this compound are a direct consequence of NAE inhibition. The strong correlation between the effects of this compound and NAE1 knockout provides compelling evidence for the drug's specific mechanism of action. This approach not only builds confidence in the preclinical data package for this compound but also provides a robust framework for the validation of other targeted therapies. Researchers are encouraged to adapt these protocols to their specific cell systems and experimental questions to further elucidate the intricate biology of the neddylation pathway and its inhibition in cancer.

References

TAS4464: A Promising Synergistic Partner to Standard Chemotherapy in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of preclinical data reveals the potential of TAS4464, a novel NEDD8-activating enzyme (NAE) inhibitor, to significantly enhance the efficacy of standard-of-care chemotherapy agents in multiple myeloma (MM) and shows profound single-agent activity in acute myeloid leukemia (AML), suggesting a strong rationale for combination therapies.

This compound's mechanism of action, which involves the inhibition of NAE leading to the inactivation of cullin-RING ubiquitin ligases (CRLs) and subsequent accumulation of their substrates, underpins its synergistic potential.[1][2] This guide provides a comprehensive comparison of this compound's synergistic effects with various chemotherapy agents, supported by preclinical experimental data, to inform researchers, scientists, and drug development professionals.

Synergistic Effects of this compound in Multiple Myeloma

Preclinical studies in human multiple myeloma xenograft mouse models have demonstrated that this compound synergistically enhances the antitumor activities of several standard-of-care therapies.[1][2] The combination of this compound with bortezomib, lenalidomide/dexamethasone, daratumumab, or elotuzumab resulted in significantly greater tumor growth inhibition compared to each agent alone.[1]

Quantitative Analysis of Antitumor Activity in a Multiple Myeloma Xenograft Model

The following table summarizes the enhanced tumor growth inhibition (TGI) observed with this compound in combination with standard MM therapies in a human MM.1S xenograft mouse model.

Treatment GroupEstimated Tumor Growth Inhibition (%)Comparison
Vehicle Control0-
This compound~40%-
Bortezomib~20%-
This compound + Bortezomib ~80% Significantly greater than either agent alone
Lenalidomide + Dexamethasone~30%-
This compound + Lenalidomide + Dexamethasone ~90% Significantly greater than either agent alone
Daratumumab~25%-
This compound + Daratumumab ~85% Significantly greater than either agent alone
Elotuzumab~15%-
This compound + Elotuzumab ~75% Significantly greater than either agent alone

Note: The tumor growth inhibition percentages are estimated from graphical data presented in Muraoka et al., 2019.[1] All combination groups demonstrated significantly greater tumor growth inhibition than each therapy alone.

Potent Antitumor Activity of this compound in Acute Myeloid Leukemia

In a preclinical model of AML using a THP-1 xenograft, this compound demonstrated remarkable single-agent efficacy, leading to complete tumor remission.[3] This profound activity suggests a strong potential for synergistic combinations with standard AML therapies like cytarabine.

Quantitative Analysis of Antitumor Activity in an AML Xenograft Model
Treatment GroupTumor Growth Inhibition (TGI) (%)Outcome
Vehicle Control0-
This compound 100% Complete Response
Cytarabine6%Minimal Impact

Data from Ochiiwa et al., 2015.[3] While a direct combination study was not reported, the superior single-agent activity of this compound over a standard chemotherapeutic agent highlights its potential as a powerful combination partner.

Mechanism of Synergistic Action

The synergistic effects of this compound are rooted in its distinct mechanism of action, which complements and enhances the cytotoxic effects of standard chemotherapy agents.

Inhibition of NF-κB Signaling in Multiple Myeloma

In multiple myeloma, this compound's inhibition of NAE leads to the accumulation of phosphorylated IκBα, an inhibitor of the NF-κB pathway.[1][2] This blocks the activity of both the canonical and non-canonical NF-κB pathways, which are crucial for the survival and proliferation of myeloma cells.[1] This disruption of a key survival pathway likely sensitizes the cancer cells to the cytotoxic effects of other chemotherapeutic agents.

TAS4464_NFkB_Pathway This compound inhibits NAE, preventing CRL activation and leading to the accumulation of p-IκBα, which in turn inhibits NF-κB signaling. cluster_0 This compound Action cluster_1 Neddylation Pathway cluster_2 NF-κB Signaling This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits Neddylation Neddylation of Cullins NAE->Neddylation CRL_active Active Cullin-RING Ligases (CRLs) Neddylation->CRL_active p_IkBa Phospho-IκBα (CRL Substrate) CRL_active->p_IkBa Targets for Degradation Degradation Proteasomal Degradation p_IkBa->Degradation NFkB NF-κB Survival Cell Survival & Proliferation NFkB->Survival Degradation->NFkB Releases

Caption: this compound Mechanism of Action in Multiple Myeloma.

Induction of Apoptosis in Acute Myeloid Leukemia

In AML, this compound treatment leads to the accumulation of the CRL substrate c-Myc.[3] This, in turn, modulates the expression of key apoptosis-related proteins, activating both the intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) apoptotic pathways, leading to cancer cell death.[3]

TAS4464_Apoptosis_Pathway This compound induces apoptosis in AML by modulating c-Myc levels, which in turn activates both intrinsic and extrinsic apoptotic pathways. cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound NAE NAE This compound->NAE Inhibits CRL Active CRLs NAE->CRL cMyc c-Myc (CRL Substrate) CRL->cMyc Degrades NOXA NOXA (Pro-apoptotic) cMyc->NOXA Induces cFLIP c-FLIP (Anti-apoptotic) cMyc->cFLIP Represses Caspase9 Caspase-9 Activation NOXA->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Caspase8 Caspase-8 Activation cFLIP->Caspase8 Caspase8->Apoptosis

Caption: this compound-Induced Apoptosis in AML.

Experimental Protocols

The following are summaries of the experimental methodologies used in the key preclinical studies cited.

In Vivo Xenograft Model for Multiple Myeloma Synergy Study
  • Cell Line: Human MM.1S multiple myeloma cells.

  • Animal Model: Female severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: MM.1S cells were subcutaneously inoculated into the right flank of the mice.

  • Treatment: When tumors reached a specified volume, mice were randomized into treatment groups.

    • This compound was administered intravenously.

    • Bortezomib was administered intravenously.

    • Lenalidomide was administered orally, and dexamethasone was administered intraperitoneally.

    • Daratumumab and Elotuzumab were administered intraperitoneally.

  • Endpoint: Tumor volumes were measured regularly, and tumor growth inhibition was calculated at the end of the study. Body weight was monitored as a measure of toxicity.[1]

In Vivo Xenograft Model for AML Antitumor Activity Study
  • Cell Line: Human THP-1 acute myeloid leukemia cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: THP-1 cells were subcutaneously inoculated into the flank of the mice.

  • Treatment: Once tumors were established, mice were randomized.

    • This compound was administered intravenously on days 1, 3, and 5 for three weeks.

    • Cytarabine was administered twice weekly.

  • Endpoint: Tumor growth was monitored, and tumor growth inhibition was calculated. Complete response was noted when tumors were no longer palpable.[3]

Conclusion

The preclinical data strongly support the synergistic potential of this compound with standard chemotherapy agents in multiple myeloma. The significant enhancement of tumor growth inhibition across combinations with a proteasome inhibitor, an immunomodulatory agent, and monoclonal antibodies highlights the broad applicability of this compound in this malignancy. Furthermore, its profound single-agent activity in an AML model warrants further investigation into its role in combination therapies for this disease. The distinct mechanisms of action, involving the disruption of key cancer cell survival and proliferation pathways, provide a solid rationale for the observed synergistic effects and position this compound as a promising candidate for further clinical development in combination regimens for hematological malignancies.

References

A Comparative Analysis of Off-Target Profiles: TAS4464 vs. MLN4924

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the selectivity and off-target effects of two prominent NEDD8-activating enzyme (NAE) inhibitors, TAS4464 and MLN4924, reveals key differences in their biochemical profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

This compound and MLN4924 (also known as pevonedistat) are small molecule inhibitors that target the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. This pathway regulates the activity of Cullin-RING ligases (CRLs), which in turn control the degradation of a wide array of proteins involved in crucial cellular processes such as cell cycle progression and signal transduction.[1][2][3][4] By inhibiting NAE, both compounds lead to the accumulation of CRL substrate proteins, ultimately inducing apoptosis in cancer cells.[1][3][5][6][7] While both drugs share a common mechanism of action, their selectivity and off-target profiles exhibit notable distinctions.

Quantitative Comparison of Inhibitory Activity

Experimental data demonstrates that this compound is a more potent and selective inhibitor of NAE compared to MLN4924.[1][2][4] A significant off-target effect observed with MLN4924 is the inhibition of Carbonic Anhydrase II (CA2), an enzyme highly expressed in red blood cells.[1] this compound exhibits markedly less activity against CA2, suggesting a lower risk of associated electrolyte abnormalities.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against their primary target and key off-targets.

Target EnzymeThis compound IC50MLN4924 IC50Fold Difference (MLN4924/TAS4464)Reference
NEDD8-activating enzyme (NAE) 0.955 nmol/L10.5 nmol/L~11[1]
Ubiquitin-activating enzyme (UAE) 449 nmol/LNot Reported-[1]
SUMO-activating enzyme (SAE) 1,280 nmol/LNot Reported-[1]
Carbonic Anhydrase II (CA2) 0.730 µmol/L0.0167 µmol/L~0.02[1]

Signaling Pathway and Mechanism of Action

Both this compound and MLN4924 function by forming an adduct with NEDD8, which then inhibits the NAE.[5][8] This action blocks the entire neddylation cascade, leading to the inactivation of CRLs.[3][5][9] Consequently, substrate proteins that are normally targeted for degradation by CRLs accumulate within the cell. Key substrates that have been shown to accumulate following treatment with these inhibitors include p21, p27, CDT1, and phosphorylated IκBα.[1][5][6][7] The accumulation of these proteins disrupts normal cell cycle control and signaling pathways, such as the NF-κB pathway, ultimately triggering apoptosis.[3][6]

cluster_0 Neddylation Pathway cluster_1 Inhibitor Action cluster_2 Cellular Consequences NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE Activation UBC12 UBC12 (E2) NAE->UBC12 Conjugation CRL Cullin-RING Ligase (CRL) UBC12->CRL Neddylation Substrate CRL Substrate CRL->Substrate Ubiquitination Accumulation CRL Substrate Accumulation (p21, p27, CDT1, p-IκBα) CRL->Accumulation Blockade Degradation Proteasomal Degradation Substrate->Degradation Inhibitor This compound / MLN4924 Inhibitor->NAE Inhibition Apoptosis Apoptosis Accumulation->Apoptosis Induction

Mechanism of NAE Inhibition by this compound and MLN4924

Experimental Protocols

The determination of the off-target profiles and selectivity of this compound and MLN4924 involves several key experimental methodologies.

E1 Enzyme Activity Assay (Ub/Ubl Thioester Transfer)

This assay is designed to measure the inhibitory activity of the compounds against NAE and other E1 enzymes like UAE and SAE.

  • Reaction Mixture Preparation: A reaction buffer containing the respective E1 enzyme (NAE, UAE, or SAE), E2 enzyme, and Ubiquitin or a Ubiquitin-like protein (e.g., NEDD8) is prepared.

  • Compound Incubation: The test compounds (this compound or MLN4924) at various concentrations are added to the reaction mixture and incubated to allow for interaction with the E1 enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Detection of Thioester Formation: The transfer of the Ub/Ubl protein from the E1 to the E2 enzyme, forming a thioester bond, is detected. This can be quantified using methods such as fluorescence polarization or radioisotope labeling.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

start Start step1 Prepare reaction mixture (E1, E2, Ub/Ubl) start->step1 step2 Add inhibitor (this compound or MLN4924) step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Detect E2-Ub/Ubl thioester step3->step4 step5 Calculate IC50 values step4->step5 end_node End step5->end_node

Workflow for E1 Enzyme Activity Assay

Cellular Western Blot Analysis

This technique is used to confirm the on-target activity of the inhibitors within a cellular context by observing the accumulation of known CRL substrates.

  • Cell Culture and Treatment: Cancer cell lines (e.g., CCRF-CEM) are cultured and then treated with varying concentrations of this compound or MLN4924 for a specified duration.

  • Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for CRL substrate proteins (e.g., CDT1, p27, phosphorylated IκBα) and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands indicates the relative abundance of the target proteins.

Conclusion

The available data strongly indicates that this compound possesses a more favorable off-target profile compared to MLN4924, primarily due to its enhanced selectivity for NAE and significantly lower inhibition of Carbonic Anhydrase II.[1] This improved selectivity may translate to a better safety profile in clinical applications. Both compounds effectively inhibit the neddylation pathway, leading to the accumulation of CRL substrates and subsequent cancer cell death. The experimental protocols outlined provide a basis for the continued investigation and comparison of NAE inhibitors in preclinical and clinical research.

References

Safety Operating Guide

Navigating the Safe Disposal of TAS4464: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like TAS4464 are paramount to ensuring laboratory safety and environmental compliance. While specific institutional and local regulations must always be the ultimate guide, this document provides a framework for the safe disposal of this compound based on general laboratory best practices for chemical waste management.

This compound is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), under investigation for its antitumor activities.[1][2][3][4] As a research chemical, its disposal requires careful consideration of its chemical properties and the potential hazards associated with it and its solvent, typically Dimethyl Sulfoxide (DMSO).

Key Chemical Properties and Data

A clear understanding of the chemical's properties is the first step in establishing safe handling and disposal procedures.

PropertyValue
CAS Number 1848959-10-3
Molecular Formula C21H23FN6O6S
Molecular Weight 506.51 g/mol
Solubility Soluble in DMSO (100 mg/mL)
Storage Recommended long-term storage at -20°C

This data is compiled from multiple chemical supplier databases.

Experimental Protocols for Disposal

The proper disposal of this compound should be approached with a multi-step protocol that prioritizes safety and regulatory compliance. The following methodologies are based on general guidelines for laboratory chemical waste.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination : Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, treat all this compound waste as hazardous chemical waste.[5][6][7]

  • Segregation : Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently or produce hazardous gases.[6]

    • Solutions of this compound in DMSO should be collected separately from aqueous waste.[8]

    • Keep acidic and basic waste streams separate.[6]

Step 2: Waste Collection and Storage
  • Container Selection : Use appropriate, leak-proof, and clearly labeled containers for waste collection. Whenever possible, use the original container if it is in good condition.[9] Plastic containers are often preferred for their durability.[7]

  • Labeling : All waste containers must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents (e.g., "this compound in DMSO").[10]

  • Storage Location : Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" within the laboratory.[6][7] This area should be at or near the point of waste generation.[7]

  • Container Management : Keep waste containers securely closed except when adding waste.[5][6]

Step 3: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste : Personal protective equipment (PPE), such as gloves and lab coats, that are contaminated with this compound should be collected in a designated solid hazardous waste container.

  • Empty Containers : A container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) before being disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.[5] Ensure all chemical labels are defaced or removed from the empty container before disposal.[5]

Step 4: Final Disposal Procedures
  • DMSO Solutions : Solutions of this compound in DMSO should be disposed of as organic solvent waste.[8][11] Do not pour DMSO solutions down the drain.[12]

  • Consult EHS : Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They will arrange for the collection and proper disposal of your hazardous waste in accordance with federal, state, and local regulations.[7]

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

TAS4464_Disposal_Workflow start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated PPE) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., this compound in DMSO) is_solid->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container (organic solvent waste) liquid_waste->collect_liquid storage Store in designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.